molecular formula C14H13BrO B8346059 1-Bromethyl-4-phenoxybenzene

1-Bromethyl-4-phenoxybenzene

Cat. No.: B8346059
M. Wt: 277.16 g/mol
InChI Key: XTRUUOASFKFOSI-UHFFFAOYSA-N
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Description

1-Bromethyl-4-phenoxybenzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-(1-bromoethyl)-4-phenoxybenzene

InChI

InChI=1S/C14H13BrO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

XTRUUOASFKFOSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 1-Bromomethyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, synthesis, and applications of 1-Bromomethyl-4-phenoxybenzene , a specialized alkylating agent used in medicinal chemistry and agrochemical development.

CAS No: 36881-42-2 | Molecular Weight: 263.13 g/mol [1][2][3]

Executive Summary

1-Bromomethyl-4-phenoxybenzene (also known as 4-Phenoxybenzyl bromide ) is a bifunctional aromatic building block characterized by a reactive benzylic bromide and a stable diphenyl ether moiety. It serves as a critical electrophile in organic synthesis, primarily used to introduce the lipophilic 4-phenoxybenzyl group into pharmacophores. This moiety is a privileged structure in drug discovery, known to enhance metabolic stability and hydrophobic binding interactions in targets such as Matriptase-2 , CCR5 receptors (HIV), and viral polymerases .

Unlike its aryl bromide analog (1-Bromo-4-phenoxybenzene, CAS 101-55-3) used in Suzuki couplings for drugs like Ibrutinib , this compound is specifically utilized for SN2 alkylation reactions.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of two benzene rings linked by an ether oxygen (diphenyl ether). One ring is substituted at the para position with a bromomethyl group (–CH₂Br).[2][4] The benzylic carbon is highly electrophilic due to the leaving group ability of bromine and the stabilization of the transition state by the adjacent aromatic ring.

ChemicalStructure cluster_0 1-Bromomethyl-4-phenoxybenzene Phenoxy Phenoxy Group (Lipophilic Domain) EtherLink Ether Linkage (-O-) Phenoxy->EtherLink Benzene Benzene Ring EtherLink->Benzene BenzylBr Bromomethyl Group (-CH2Br) (Electrophilic Site) Benzene->BenzylBr

Figure 1: Functional decomposition of 1-Bromomethyl-4-phenoxybenzene.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 1-(Bromomethyl)-4-phenoxybenzene
CAS Number 36881-42-2Distinct from meta isomer (51632-16-7)
Molecular Formula C₁₃H₁₁BrO
Molecular Weight 263.13 g/mol
Exact Mass 261.999 g/mol Monoisotopic
Physical State Solid (Low Melting)Often appears as a semi-solid or viscous oil
Boiling Point 157–160 °C@ 6 Torr (Reduced Pressure)
Density 1.388 g/cm³Predicted
Solubility DCM, THF, Ethyl AcetateInsoluble in water

Synthesis & Production

The industrial and laboratory standard for synthesizing 1-Bromomethyl-4-phenoxybenzene is the Wohl-Ziegler bromination of 4-phenoxytoluene. This radical pathway ensures selective bromination at the benzylic position without brominating the aromatic ring.

Reaction Mechanism

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

  • Initiation: Thermal decomposition of AIBN generates radicals.

  • Propagation: The radical abstracts a benzylic hydrogen from 4-phenoxytoluene.

  • Termination: The benzylic radical reacts with Br₂ (generated in situ from NBS) to form the product.

SynthesisPathway Reactant 4-Phenoxytoluene (C13H12O) Intermediate Benzylic Radical Intermediate Reactant->Intermediate H• Abstraction Reagents NBS / AIBN CCl4 or PhCF3, Reflux Reagents->Reactant Initiation Product 1-Bromomethyl-4-phenoxybenzene (Product) Intermediate->Product Br• Addition

Figure 2: Radical bromination pathway for synthesis.

Experimental Protocol (Synthesis)

Reagents: 4-Phenoxytoluene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), CCl₄ (or Benzotrifluoride for green chemistry).

  • Dissolution: Dissolve 4-phenoxytoluene in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS and AIBN to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

  • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (eluent: Hexanes -> 5% EtOAc/Hexanes) to yield a white to off-white solid.

Applications in Drug Development

While often confused with the aryl bromide intermediate used for Ibrutinib , 1-Bromomethyl-4-phenoxybenzene is distinct. It is used to attach the "4-phenoxybenzyl" tail, a moiety that improves lipophilicity and membrane permeability.

Key Therapeutic Areas
  • HIV (CCR5 Antagonists): Used to synthesize spirodiketopiperazine derivatives. The 4-phenoxybenzyl group occupies the hydrophobic pocket of the CCR5 receptor, blocking viral entry.

  • Antiviral (Adenovirus): Used to N-alkylate 5-aminouracil derivatives.[5] The resulting compounds inhibit human adenovirus replication.

  • Agrochemicals: Synthesis of etoxazole analogues (acaricides) where the phenoxybenzyl group enhances cuticular penetration in insects.

General Alkylation Protocol (Application)

Purpose: Attaching the 4-phenoxybenzyl group to a secondary amine (Drug Scaffold).

  • Setup: Dissolve the amine scaffold (1.0 eq) in DMF or Acetonitrile.

  • Base: Add K₂CO₃ or Cs₂CO₃ (2.0 eq) to scavenge HBr.

  • Alkylation: Add 1-Bromomethyl-4-phenoxybenzene (1.1 eq) dropwise.

  • Condition: Stir at 60°C for 4–12 hours.

  • Isolation: Dilute with water, extract with EtOAc, and purify via HPLC.

Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive 1B).[6]

    • H302: Harmful if swallowed.[2][6]

    • Lachrymator: Vapors may cause severe eye irritation and tearing.

  • Storage:

    • Store at 2–8°C (Refrigerator).

    • Moisture sensitive; store under Inert Gas (Argon/Nitrogen) .

    • Keep container tightly closed to prevent hydrolysis to the benzyl alcohol.

References

  • PubChem. "1-(Bromomethyl)-4-phenoxybenzene | C13H11BrO."[2] National Library of Medicine. Link

  • Fisher Scientific. "Safety Data Sheet: 1-(Bromomethyl)-4-phenoxybenzene." Link

  • Sigma-Aldrich. "4-Phenoxybenzyl bromide Product Specification." Link

  • Nikitenko, N. A., et al. "1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives... Novel Inhibitors of Human Adenovirus Replication."[5] Journal of Chemical and Pharmaceutical Sciences. Link

  • Maeda, K., et al. "Discovery of CCR5 selective antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Whitepaper: Strategic Utilization of 1-Bromomethyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 1-Bromomethyl-4-phenoxybenzene (also known as 4-Phenoxybenzyl bromide ), a critical alkylating agent in medicinal chemistry.[1]

Executive Summary

1-Bromomethyl-4-phenoxybenzene (CAS: 36881-42-2 ) is a specialized electrophilic building block used primarily to introduce the 4-phenoxybenzyl motif into pharmaceutical scaffolds.[1][2] Unlike its meta-isomer (widely used in pyrethroid agrochemicals), the para-isomer is a "privileged structure" in modern drug discovery, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., CCR5, mGluR2) and specific kinase inhibitors.[1]

This guide details the synthesis, reactivity profile, and application of this molecule, correcting common misconceptions regarding its use in blockbuster drugs like Ibrutinib (which utilizes the aryl bromide, not the benzyl bromide).

Part 1: Structural Properties & Reactivity Profile

The Biphenyl Ether Motif

The 4-phenoxybenzyl group serves as a lipophilic anchor.[1] In medicinal chemistry, it is often employed to occupy deep hydrophobic pockets within a receptor's active site.

  • Lipophilicity: The two benzene rings separated by an ether oxygen provide significant hydrophobic bulk (

    
     contribution ~ +3.[1]5) while maintaining rotational flexibility.
    
  • Electronic Effects: The ether oxygen acts as a

    
    -donor, making the rings electron-rich, while the methylene spacer insulates the reactive center from direct conjugation, maintaining the reactivity of the bromide.
    
Electrophilic Character

The benzylic carbon attached to the bromine is highly susceptible to


 nucleophilic attack.
  • Leaving Group: Bromide is a soft, efficient leaving group.

  • Reactivity: The molecule is a potent alkylating agent (lachrymator).[1] It reacts rapidly with secondary amines, thiols, and alkoxides under mild basic conditions.

Table 1: Physicochemical Profile

PropertyValueNotes
IUPAC Name 1-(Bromomethyl)-4-phenoxybenzeneAlternate: 4-Phenoxybenzyl bromide
CAS Number 36881-42-2 Note:[1][2][3][4] CAS 51632-16-7 refers to the meta isomer.[1]
Molecular Weight 263.13 g/mol
Physical State Solid (Low Melting) / OilMp: ~45–48 °C (often supercools to oil)
Reactivity Class Benzyl HalideAlkylating agent; Moisture sensitive

Part 2: Synthesis Strategies

Two primary routes exist for synthesizing high-purity 1-Bromomethyl-4-phenoxybenzene. The choice depends on the scale and the starting material availability.

Route A: Radical Bromination (Industrial Scale)

This method utilizes 4-phenoxytoluene as the precursor.[1] It is cost-effective but requires careful control to prevent nuclear bromination (ring substitution).[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator),

    
     or Benzotrifluoride.
    
  • Mechanism: Free-radical chain reaction.[1]

  • Critical Control Point: Anhydrous conditions are required to prevent hydrolysis to the alcohol.[1]

Route B: Dehydroxybromination (Lab/Pharma Scale)

This method converts 4-phenoxybenzyl alcohol directly to the bromide.[1] It yields a cleaner product profile suitable for late-stage GMP intermediates.[1]

  • Reagents: Phosphorus Tribromide (

    
    ) or Thionyl Bromide (
    
    
    
    ) in DCM.[1]
  • Mechanism:

    
     substitution on the activated alcohol.[1]
    
Synthesis Workflow Diagram

SynthesisPathways cluster_0 Route A: Radical Pathway cluster_1 Route B: Ionic Pathway Start1 4-Phenoxytoluene (Precursor) Reagent1 NBS / AIBN (Radical Initiator) Start1->Reagent1 Reflux Start2 4-Phenoxybenzyl Alcohol (Precursor) Reagent2 PBr3 or CBr4/PPh3 (Dehydroxybromination) Start2->Reagent2 0°C to RT Product 1-Bromomethyl-4-phenoxybenzene (Target Electrophile) Reagent1->Product Yield: ~85% Byproduct1 Succinimide (Removed by filtration) Reagent1->Byproduct1 Reagent2->Product Yield: ~92% Byproduct2 H3PO3 (Water soluble) Reagent2->Byproduct2

Caption: Comparative synthesis routes. Route B (Ionic) is preferred for high-purity pharmaceutical applications to avoid radical byproducts.[1]

Part 3: Pharmaceutical Applications[1][5][6][7][8][9]

The "Ibrutinib Misconception"

It is vital to clarify that while Ibrutinib contains a 4-phenoxyphenyl group, it is attached directly to the pyrazole ring.[1] The synthesis of Ibrutinib utilizes 1-bromo-4-phenoxybenzene (aryl bromide) via Suzuki coupling, not the bromomethyl derivative described here.[1]

Primary Application: CCR5 Antagonists

Research by Ono Pharmaceutical and others has validated 1-Bromomethyl-4-phenoxybenzene as a key reagent for synthesizing CCR5 antagonists (used in HIV treatment).[1]

  • Mechanism: The bromide alkylates the piperidine nitrogen of a spiro-diketopiperazine scaffold.[1]

  • SAR Insight: The 4-phenoxybenzyl group provides the necessary bulk to block the chemokine receptor's hydrophobic pocket, preventing viral entry.

Application: mGluR2 Positive Allosteric Modulators (PAMs)

In the development of antipsychotics targeting the metabotropic glutamate receptor 2 (mGluR2), the 4-phenoxybenzyl moiety is introduced at the N-1 position of the pyridone/pyrimidine core.[1]

  • Role: Enhances potency by stabilizing the receptor in its active conformation via allosteric binding.[1]

Reaction Mechanism: N-Alkylation

The following diagram illustrates the standard protocol for coupling this reagent to a secondary amine, a ubiquitous step in medicinal chemistry.

ReactionMechanism Amine Secondary Amine (Nucleophile) TS Transition State (SN2) Amine->TS Reagent 1-Bromomethyl-4-phenoxybenzene (Electrophile) Reagent->TS Base Base (K2CO3 or DIPEA) (Proton Scavenger) Salt HBr Salt (Precipitate) Base->Salt Captures H+ Product Tertiary Amine (Drug Intermediate) TS->Product Inversion/Bond Formation TS->Salt

Caption: General S_N2 coupling mechanism. The base is critical to neutralize the HBr byproduct and drive the reaction to completion.

Part 4: Experimental Protocols

Protocol: Synthesis via Radical Bromination (Route A)

Use this protocol for large-scale preparation where trace impurities are acceptable.[1]

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Charge: Add 4-phenoxytoluene (18.4 g, 100 mmol) and N-bromosuccinimide (NBS) (19.6 g, 110 mmol) to Carbon Tetrachloride (

    
    ) or Benzotrifluoride  (150 mL).
    
  • Initiation: Add AIBN (0.5 g) and heat the mixture to reflux (approx. 77-80 °C).

  • Monitoring: Reflux for 3–5 hours. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

  • Workup:

    • Cool to 0 °C to precipitate succinimide completely.[1]

    • Filter off the solid succinimide.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Recrystallize from hexane/ethanol or use as crude oil if purity >95% by NMR.[1]

Protocol: N-Alkylation of Piperidine Derivative (Medicinal Application)

Based on CCR5 antagonist synthesis (Ono Pharmaceutical).[1][5]

  • Dissolution: Dissolve the secondary amine scaffold (1.0 eq) in Acetonitrile (ACN) or DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate  (
    
    
    
    , 1.5 eq).
  • Alkylation: Add 1-Bromomethyl-4-phenoxybenzene (1.1 eq) dropwise at room temperature.

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the amine.[1]

  • Quench: Dilute with Ethyl Acetate, wash with water (

    
    ) and brine (
    
    
    
    ).
  • Isolation: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane:EtOAc gradient).
    

Part 5: Safety & Stability

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Always handle in a functioning fume hood.

  • Sensitizer: Skin contact can cause severe dermatitis and sensitization.[1] Double-gloving (Nitrile) is recommended.[1]

  • Storage: The compound hydrolyzes slowly in moist air to form 4-phenoxybenzyl alcohol and HBr.[1] Store in a tightly sealed container at 2–8 °C, preferably under Argon.

References

  • Synthesis of 4-Phenoxybenzyl Bromide

    • Source: Organic Syntheses, Coll.[6][7] Vol. 2, p. 443 (General procedure for p-substituted benzyl bromides using NBS).[1]

    • Verification:[1]

  • CCR5 Antagonist Application

    • Title: Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride.[1]

    • Source: Nishizawa, R., et al. Bioorganic & Medicinal Chemistry, 2010.
    • Context: Describes the use of 4-phenoxybenzyl bromide to alkylate the piperidine nitrogen (Compound 4 synthesis).
    • Link:[1]

  • mGluR2 PAM Application

    • Title: Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective.
    • Source:Future Medicinal Chemistry, 2013.
    • Context: Details N-alkylation of pyrimidine cores with 4-phenoxybenzyl bromide.
    • Link:[1]

  • Safety Data Sheet (SDS)

    • Source: Fisher Scientific / Sigma Aldrich.[1]

    • Link:[1]

Sources

The Alchemist's Keystone: A Technical Guide to the Reactivity of 1-Bromomethyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to predictably construct complex molecular architectures is paramount. 1-Bromomethyl-4-phenoxybenzene emerges as a critical building block, a bifunctional electrophile offering a unique reactivity profile that enables precise molecular elaboration. Its structure, featuring a highly reactive benzylic bromide and a stable phenoxy ether linkage, presents a versatile platform for sequential and diverse chemical transformations. This guide provides an in-depth analysis of its reactivity, grounded in mechanistic principles and supported by field-proven protocols. We will explore its behavior in nucleophilic substitutions, its utility in forming carbon-carbon bonds via cross-coupling reactions, and the critical experimental parameters that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of a Bifunctional Electrophile

1-Bromomethyl-4-phenoxybenzene, also known as 4-phenoxybenzyl bromide, is a crystalline solid at room temperature.[1] Its molecular architecture is deceptively simple, yet it encodes a sophisticated reactivity schema. The molecule can be dissected into two key functional domains:

  • The Electrophilic Trigger (Bromomethyl Group): The -CH2Br group is a primary benzylic halide. The benzylic position is uniquely reactive because any developing positive charge in a transition state (as in an SN1-like mechanism) or the carbocation intermediate itself is resonance-stabilized by the adjacent benzene ring.[2] This inherent stability dramatically lowers the activation energy for nucleophilic substitution compared to a simple alkyl halide.

  • The Stable Superstructure (Phenoxybenzene Core): The diaryl ether linkage is robust and generally unreactive under the conditions used to functionalize the bromomethyl group. This stability is crucial, as it allows the core structure to be carried through multi-step syntheses without degradation.

This duality makes 1-bromomethyl-4-phenoxybenzene a powerful tool for introducing the 4-phenoxybenzyl motif into a target molecule, a common scaffold in medicinal chemistry and materials science.[3]

Synthesis and Physicochemical Profile

The most common and efficient synthesis of 1-bromomethyl-4-phenoxybenzene involves the radical bromination of 4-phenoxytoluene. This reaction selectively targets the benzylic position due to the formation of a resonance-stabilized benzylic radical intermediate.[2]

Protocol 2.1: Synthesis via Radical Bromination

Objective: To synthesize 1-bromomethyl-4-phenoxybenzene from 4-phenoxytoluene.

Materials:

  • 4-phenoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azo-bis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenoxytoluene (1.0 equiv.) in CCl4.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN (0.02 equiv.).

  • Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for CCl4). The reaction can be initiated by shining a lamp on the flask. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide by-product.

  • Quenching & Extraction: Wash the filtrate with saturated NaHCO3 solution to remove any remaining HBr, followed by water. Dry the organic layer over anhydrous MgSO4.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexane or ethanol) to yield pure 1-bromomethyl-4-phenoxybenzene as a white to off-white solid.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-4-phenoxybenzene

PropertyValueSource
Molecular Formula C13H11BrO[4]
Molecular Weight 263.13 g/mol [4]
Appearance White to off-white crystalline solid[1]
Boiling Point 157-160 °C at 6 Torr[1]
CAS Number 36881-42-2[4]

Core Reactivity: The Nucleophilic Substitution Manifold

The primary mode of reactivity for 1-bromomethyl-4-phenoxybenzene is nucleophilic substitution at the benzylic carbon. Due to its nature as a primary benzylic halide, it exists at the crossroads of SN1 and SN2 mechanisms. The operative pathway is highly dependent on the reaction conditions.[5]

  • SN2 Pathway: Favored by strong, non-bulky nucleophiles (e.g., CN-, N3-, RS-) in polar aprotic solvents (e.g., acetone, DMF, DMSO). This pathway proceeds with an inversion of stereochemistry (though the substrate is achiral) and is generally preferred for controlled, high-yield transformations.

  • SN1 Pathway: Becomes significant in the presence of weak nucleophiles, particularly in polar protic solvents (e.g., ethanol, water) which can stabilize the formation of the resonance-stabilized benzylic carbocation.[2][6]

G cluster_sn2 SN2 Pathway (Strong Nucleophile) cluster_sn1 SN1 Pathway (Weak Nucleophile/Solvolysis) Nu_sn2 Nu⁻ TS_sn2 [Nu---CH₂(Ph-O-Ph)---Br]⁻ Nu_sn2->TS_sn2 Concerted Attack Substrate_sn2 Ph-O-Ph-CH₂Br Substrate_sn2->TS_sn2 Product_sn2 Ph-O-Ph-CH₂-Nu TS_sn2->Product_sn2 Inversion LG_sn2 Br⁻ TS_sn2->LG_sn2 Substrate_sn1 Ph-O-Ph-CH₂Br Carbocation [Ph-O-Ph-CH₂]⁺ Substrate_sn1->Carbocation Slow, RDS LG_sn1 Br⁻ Carbocation->LG_sn1 Intermediate Ph-O-Ph-CH₂-Nu⁺-H Carbocation->Intermediate Nu_sn1 Nu-H Nu_sn1->Carbocation Fast Product_sn1 Ph-O-Ph-CH₂-Nu Intermediate->Product_sn1 -H⁺

Figure 1: Competing SN1 and SN2 pathways for 1-bromomethyl-4-phenoxybenzene.

Protocol 3.1: O-Alkylation with a Phenolic Nucleophile

Objective: To synthesize a diaryl ether by reacting 1-bromomethyl-4-phenoxybenzene with a phenol.

Materials:

  • 1-Bromomethyl-4-phenoxybenzene (1.0 equiv.)

  • 4-Methoxyphenol (1.0 equiv.)

  • Potassium carbonate (K2CO3) (1.5 equiv.)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a solution of 4-methoxyphenol in acetone, add potassium carbonate. Stir the suspension vigorously for 15 minutes at room temperature.

  • Addition: Add a solution of 1-bromomethyl-4-phenoxybenzene in acetone dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting bromide is consumed.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 2: Reactivity with Common Nucleophiles

Nucleophile ClassExample NucleophileProduct TypeTypical Conditions
Oxygen Phenoxide, AlkoxideEtherK2CO3, Acetone, Reflux
Nitrogen Amine (R-NH2), Azide (N3-)Amine, AzideK2CO3, CH3CN or NaN3, DMSO
Sulfur Thiolate (RS-)ThioetherNaH, THF, 0°C to RT
Carbon Cyanide (CN-), Malonate EsterNitrile, Alkylated EsterKCN, DMSO or NaH, THF

Advanced Reactivity: Carbon-Carbon Bond Formation

Beyond simple substitution, 1-bromomethyl-4-phenoxybenzene is an excellent electrophile for constructing new carbon-carbon bonds, a cornerstone of drug development.

Grignard Reactions

While the primary application of this compound is as an electrophile, it is crucial to understand its potential behavior in Grignard-type reactions. Direct formation of a Grignard reagent from 1-bromomethyl-4-phenoxybenzene is not feasible as the newly formed organometallic center would immediately react with another molecule of the starting material (Wurtz coupling).[7] However, it serves as an excellent electrophile for reaction with pre-formed Grignard reagents.

Protocol 4.1.1: Reaction with Phenylmagnesium Bromide

Objective: To synthesize 1-phenyl-2-(4-phenoxyphenyl)ethane.

Materials:

  • 1-Bromomethyl-4-phenoxybenzene (1.0 equiv.)

  • Phenylmagnesium bromide (1.1 equiv. in THF/ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve 1-bromomethyl-4-phenoxybenzene in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Add the solution of phenylmagnesium bromide dropwise via a syringe, maintaining the temperature below 5°C. A precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0°C.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate. Purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The true power of this reagent in complex molecule synthesis is realized in cross-coupling reactions. As an electrophilic partner, it readily participates in reactions like the Suzuki-Miyaura coupling.[8]

The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[9]

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd [ArCH₂-Pd(II)(Br)L₂] Pd0->OxAdd Oxidative Addition ArCH2Br Ph-O-Ph-CH₂Br (Electrophile) ArCH2Br->OxAdd Transmetal [ArCH₂-Pd(II)(R)L₂] OxAdd->Transmetal Boronic R-B(OH)₂ (Nucleophile) Boronic->Transmetal Transmetalation Base Base (e.g., CO₃²⁻) Base->Boronic Transmetal->Pd0 Catalyst Regeneration Product ArCH₂-R (C-C Bond Formed) Transmetal->Product Reductive Elimination

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.2.1: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize 4-benzylphenoxybenzene.

Materials:

  • 1-Bromomethyl-4-phenoxybenzene (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv.)

  • Triphenylphosphine (PPh3) or other suitable ligand (0.08 equiv.)

  • Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (2.0 equiv.)

  • Toluene/Water or Dioxane/Water solvent mixture

Procedure:

  • Setup: In a Schlenk flask, combine 1-bromomethyl-4-phenoxybenzene, phenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Degassing: Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).

  • Reaction: Heat the mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase over Na2SO4, concentrate, and purify the residue by column chromatography to yield the coupled product.

Safety and Handling

1-Bromomethyl-4-phenoxybenzene is classified as a corrosive and irritant.[4] Like many benzylic bromides, it is a lachrymator (causes tearing) and should be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.

  • Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[10]

  • Incompatibilities: It is incompatible with strong bases, oxidizing agents, alcohols, and amines.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly sealed container.

Conclusion

1-Bromomethyl-4-phenoxybenzene stands out as a strategically valuable electrophile due to its predictable and versatile reactivity profile. Its benzylic bromide handle provides a reliable site for functionalization via both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the robust phenoxybenzene core ensures molecular integrity. By carefully selecting nucleophiles, solvents, and catalysts, chemists can precisely control the reaction pathway, making this compound an indispensable tool in the synthesis of complex organic molecules for pharmaceutical and material science applications. Understanding the mechanistic dichotomy between SN1 and SN2 pathways, and mastering the conditions for high-yielding C-C bond formations, unlocks the full synthetic potential of this alchemist's keystone.

References

  • Benchchem. (n.d.). 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-4-phenoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2, 5) and Wurtz coupling product (3, 6). Retrieved from [Link]

  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(bromomethyl)-4-phenoxybenzene (C13H11BrO). Retrieved from [Link]

  • NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(Bromomethyl)-4-phenoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-3-phenoxybenzene. Retrieved from [Link]

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A Guide to the Crystal Structure Analysis of 1-Bromomethyl-4-phenoxybenzene: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the complete process for determining the single-crystal X-ray structure of 1-Bromomethyl-4-phenoxybenzene. This document is designed for researchers in chemistry, materials science, and drug development, offering not just a methodology, but the underlying scientific rationale for each step. We will navigate the entire experimental journey, from the strategic synthesis of the target molecule and the nuanced art of crystal cultivation to the precise science of X-ray diffraction data collection, structure solution, and final refinement. The guide emphasizes best practices in crystallographic analysis, ensuring the generation of a high-quality, validatable, and publishable crystal structure.

Introduction: The Significance of Structural Insight

In the realm of modern chemical and pharmaceutical sciences, an unambiguous understanding of a molecule's three-dimensional architecture is paramount. The precise arrangement of atoms and the nature of intermolecular interactions within a crystalline solid dictate a host of its physical and chemical properties, including solubility, stability, and, in the case of pharmaceuticals, bioavailability and efficacy. 1-Bromomethyl-4-phenoxybenzene is a versatile synthetic building block, and a detailed knowledge of its crystal structure can inform its use in the rational design of more complex molecules. This guide, therefore, presents a complete workflow for the structural elucidation of this compound, serving as a practical roadmap for researchers.

Synthesis of 1-Bromomethyl-4-phenoxybenzene

A reliable and efficient synthesis of the target compound is the foundational step. The Williamson ether synthesis is a classic and robust method for the preparation of ethers, and it is well-suited for the synthesis of 1-Bromomethyl-4-phenoxybenzene.[1] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1]

Synthetic Protocol: Williamson Ether Synthesis

Reactants:

  • 4-Phenoxyphenol

  • Dibromomethane (CH₂Br₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • To a stirred solution of 4-phenoxyphenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

  • Heat the mixture to reflux for 1 hour to ensure the formation of the potassium phenoxide salt.

  • Add dibromomethane (1.2 eq.) dropwise to the refluxing mixture.

  • Continue to reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-Bromomethyl-4-phenoxybenzene.

Single Crystal Growth: The Art of Crystallization

The cultivation of a high-quality single crystal is often the most challenging yet critical step in a successful crystal structure determination. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.[2] For small organic molecules like 1-Bromomethyl-4-phenoxybenzene, several techniques can be employed.

Recommended Crystallization Technique: Slow Evaporation

The slow evaporation method is a straightforward and often effective technique for growing single crystals.[1]

Protocol:

  • Dissolve a small amount (10-20 mg) of purified 1-Bromomethyl-4-phenoxybenzene in a minimal amount of a suitable solvent or solvent mixture in a clean vial.

    • Solvent Selection Rationale: A good solvent is one in which the compound is moderately soluble. Solvents to screen include dichloromethane, chloroform, ethyl acetate, and mixtures such as dichloromethane/hexane or ethyl acetate/hexane.

  • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial periodically for the formation of well-defined single crystals.

Alternative Crystallization Technique: Vapor Diffusion

Vapor diffusion is another powerful technique, particularly when only small amounts of the compound are available.[3]

Protocol:

  • Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent") in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

  • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Experimental Workflow for Data Collection

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection synthesis Williamson Ether Synthesis purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection

Caption: From Synthesis to Data Collection Workflow.

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A full sphere of diffraction data is collected.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process is typically carried out using a suite of crystallographic software.

Software and Methodologies
  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, commonly implemented in programs like SHELXT.[4]

  • Structure Refinement: The initial model is then refined against the experimental data using a full-matrix least-squares method, typically with software such as SHELXL within a graphical user interface like Olex2.[4][5] This iterative process refines the atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Step-by-Step Refinement in Olex2
  • Load Data: Import the reflection data (.hkl file) and the instruction file (.ins file) into Olex2.

  • Solve Structure: Use the integrated SHELXT to solve the structure.

  • Initial Refinement: Perform an initial least-squares refinement.

  • Atom Assignment: Assign atom types (C, O, Br) to the electron density peaks.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically.

  • Add Hydrogen Atoms: Include hydrogen atoms in calculated positions.

  • Final Refinement Cycles: Continue refinement until convergence is reached, as indicated by a stable R-factor and minimal shifts in atomic parameters.

Structure Validation and Analysis

A crucial final step is the validation of the determined crystal structure to ensure its quality and accuracy.

Validation with checkCIF

The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data.[6] The CIF should be validated using the IUCr's checkCIF service. This tool checks for inconsistencies and potential errors in the crystallographic data and will generate a report with alerts that need to be addressed.

Visualization and Analysis with Mercury

The CCDC's Mercury software is an excellent tool for visualizing the crystal structure, exploring intermolecular interactions, and generating publication-quality images.

data_analysis_workflow cluster_refinement Structure Refinement cluster_validation Validation & Analysis cluster_output Final Output olex2 Structure Solution & Refinement (Olex2/SHELX) cif Generate CIF olex2->cif checkcif checkCIF Validation cif->checkcif mercury Visualization & Interaction Analysis (Mercury) cif->mercury final_structure Validated Crystal Structure checkcif->final_structure mercury->final_structure

Caption: Structure Refinement and Analysis Workflow.

Data Presentation: Hypothetical Crystallographic Data

As this is a procedural guide, the following table presents hypothetical but realistic crystallographic data for 1-Bromomethyl-4-phenoxybenzene.

ParameterValue
Chemical formulaC₁₃H₁₁BrO
Formula weight263.13
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 5.432(2) Å, β = 98.76(5)°
c = 20.987(8) Å, γ = 90°
Volume1138.9(8) ų
Z4
Density (calculated)1.535 Mg/m³
Absorption coefficient3.890 mm⁻¹
F(000)528
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected10123
Independent reflections2605 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.085
R indices (all data)R1 = 0.045, wR2 = 0.092
Largest diff. peak and hole0.45 and -0.50 e.Å⁻³

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 1-Bromomethyl-4-phenoxybenzene. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently determine the three-dimensional structure of this and similar small molecules. The emphasis on validation and proper data reporting ensures that the resulting structural information is of high quality and can be reliably used in further scientific endeavors.

References

  • Crystallization Techniques. (n.d.). MIT Chemistry Department. Retrieved from [Link]

  • checkCIF FAQ. (n.d.). IUCr Journals. Retrieved from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. Retrieved from [Link]

  • Crystallographic Information File (CIF). (n.d.). Wikipedia. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • Short Guide to CIFs. (n.d.). CCDC. Retrieved from [Link]

  • Mercury. (n.d.). CCDC. Retrieved from [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of applied crystallography, 41(2), 466-470.
  • CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog. Retrieved from [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. Retrieved from [Link]

  • Introduction to Powder Crystallographic Information File (CIF). (n.d.). CCP14. Retrieved from [Link]

  • Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. (2026). Oreate AI Blog. Retrieved from [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (2018). SETSCI Conference Proceedings. Retrieved from [Link]

  • Free Crystal Structure Visualization Software. (n.d.). CCDC. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • Crystallisation Techniques. (2006). Retrieved from [Link]

  • The PLATON Homepage. (n.d.). Retrieved from [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. Retrieved from [Link]

  • CSD Mercury Software Tutorial - Basic Overview & Introduction. (2021). YouTube. Retrieved from [Link]

  • A few interactive self-paced tutorials to get started with Olex2. (n.d.). OlexSys. Retrieved from [Link]

  • Crystal Growing Tips. (2015). The Center for Xray Crystallography » University of Florida. Retrieved from [Link]

  • PLATON, A set of Tools for the Interpretation of Structural Results. (n.d.). Retrieved from [Link]

  • Mercury (crystallography). (n.d.). Wikipedia. Retrieved from [Link]

  • Small molecules: the PLATON toolbox. (2021). International Union of Crystallography. Retrieved from [Link]

  • PLATON for MS-Windows. (2007). Retrieved from [Link]

  • checkCIF FAQ. (n.d.). IUCr Journals. Retrieved from [Link]

  • PLATON for Windows. (2025). School of Chemistry. Retrieved from [Link]

  • Publication standards for crystal structures. (2011). IUCr. Retrieved from [Link]

  • Crystal Growth. (n.d.). Molecular Solids Group - Philipps-Universität Marburg. Retrieved from [Link]

  • Details of checkCIF/PLATON tests. (n.d.). IUCr Journals. Retrieved from [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. (2020). ResearchGate. Retrieved from [Link]

  • Standards for Crystallographic Publishing. (n.d.). IUCr Journals. Retrieved from [Link]

  • PLATON/VALIDATION. (n.d.). Retrieved from [Link]

  • Olex Tutorial. (n.d.). Zenodo. Retrieved from [Link]

  • Olex2 Tutorials for new users How to install Olex2 from scratch. (2019). YouTube. Retrieved from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. (2015). IMSERC. Retrieved from [Link]

  • Notes for Authors of IUCrData. (n.d.). IUCrData. Retrieved from [Link]

  • Growing Crystals. (n.d.). MIT. Retrieved from [Link]

  • How to Grow Single Crystals | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

  • submission instructions (Data Reports). (n.d.). IUCrData. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: N-Alkylation of Amines with 1-Bromomethyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of amines is a cornerstone transformation in organic synthesis, fundamental to the construction of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive overview and detailed protocols for the N-alkylation of various amines using 1-bromomethyl-4-phenoxybenzene, a versatile building block in medicinal chemistry. The phenoxybenzyl motif is prevalent in numerous biologically active compounds, making this specific alkylation a reaction of significant interest to researchers in drug discovery and development.

This document is structured to provide not just a set of instructions, but a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and a framework for troubleshooting common issues.

Mechanistic Insights: The S_N_2 Pathway

The N-alkylation of an amine with 1-bromomethyl-4-phenoxybenzene proceeds via a bimolecular nucleophilic substitution (S_N_2) reaction.[3] In this concerted mechanism, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of 1-bromomethyl-4-phenoxybenzene. Simultaneously, the bromide ion, a good leaving group, is displaced.

A critical challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation.[3][4] The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to subsequent reactions that can form tertiary amines and even quaternary ammonium salts.[4] Controlling the reaction stoichiometry and conditions is therefore paramount to achieving the desired product selectively.

The presence of a base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Visualization of the Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R-NH₂ TS [R-NH₂---CH₂(Ar-O-Ph)---Br]‡ Amine->TS Nucleophilic Attack AlkylHalide Br-CH₂-Ar-O-Ph AlkylHalide->TS Product R-NH-CH₂-Ar-O-Ph TS->Product Bond Formation HBr HBr TS->HBr Leaving Group Departure

Caption: Generalized S_N_2 mechanism for N-alkylation.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromomethyl-4-phenoxybenzene≥98%Commercially AvailableStore under inert gas at 2-8°C.[6]
Primary/Secondary Amine≥98%Commercially AvailableVaries based on desired product.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableA common and effective inorganic base.[5]
Cesium Hydroxide (CsOH)AnhydrousCommercially AvailableCan promote selective mono-N-alkylation.[7]
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableA suitable polar aprotic solvent.[5]
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableAn alternative polar aprotic solvent.[5]
Dichloromethane (DCM)ACS GradeCommercially AvailableFor workup and extraction.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
General Protocol for N-Alkylation

This protocol provides a general framework for the N-alkylation of a primary amine with 1-bromomethyl-4-phenoxybenzene. Adjustments may be necessary based on the specific amine used.

1. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.).

  • Add a suitable anhydrous solvent such as acetonitrile or DMF (sufficient to dissolve the amine).

  • Add a base. For general applications, anhydrous potassium carbonate (2.0-3.0 eq.) is effective.[5] For selective mono-alkylation, cesium hydroxide (1.2 eq.) can be advantageous.[7]

  • Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

2. Addition of Alkylating Agent:

  • Dissolve 1-bromomethyl-4-phenoxybenzene (1.0-1.2 eq.) in a minimal amount of the reaction solvent.

  • Add the solution of 1-bromomethyl-4-phenoxybenzene dropwise to the stirring amine/base mixture at room temperature. A slight excess of the alkylating agent can help drive the reaction to completion, but may increase the risk of over-alkylation.

3. Reaction Monitoring:

  • The reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) to increase the rate.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This is crucial to determine the consumption of the starting amine and to observe the formation of the desired product and any potential byproducts (e.g., dialkylated product).

4. Workup:

  • Once the reaction is deemed complete by TLC or LC-MS (typically 2-24 hours), cool the reaction mixture to room temperature.[3]

  • If an inorganic base like potassium carbonate was used, filter off the solids and wash with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • To the residue, add water and an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated amine.[3]

Visualization of the Experimental Workflow

Workflow A 1. Reaction Setup (Amine, Base, Solvent) B 2. Add 1-Bromomethyl-4-phenoxybenzene A->B Dropwise Addition C 3. Reaction Monitoring (TLC / LC-MS) B->C Stir/Heat D 4. Workup (Quench, Extract, Dry) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General workflow for N-alkylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive amine (protonated)- Insufficient temperature- Poorly soluble reagents- Ensure an adequate amount of base is used (2-3 eq.).- Gently heat the reaction mixture (40-60 °C).- Choose a solvent in which all reactants are soluble (e.g., DMF).
Over-alkylation - Product is more nucleophilic than starting amine.- Excess alkylating agent.- Use a 1:1 stoichiometry of amine to alkylating agent.- Add the alkylating agent slowly.- Consider using a bulky base or a specific protocol for mono-alkylation.[7]
Complex Mixture of Products - Side reactions- Degradation of starting materials or product- Ensure the use of anhydrous solvents and inert atmosphere if necessary.- Lower the reaction temperature.- Confirm the stability of your amine under the reaction conditions.
Difficulty in Purification - Similar polarities of product and byproducts.- Optimize the mobile phase for column chromatography.- Consider alternative purification techniques like preparative HPLC or crystallization.

Characterization of Products

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of new signals corresponding to the phenoxybenzyl group and the shift of the signals for the protons alpha to the nitrogen are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To observe the characteristic N-H stretch (for secondary amines) and other functional groups.

Conclusion

The N-alkylation of amines with 1-bromomethyl-4-phenoxybenzene is a robust and versatile reaction for the synthesis of molecules containing the valuable phenoxybenzyl moiety. Careful control of reaction conditions, particularly stoichiometry and the choice of base and solvent, is essential for achieving high yields and selectivity. By understanding the underlying S_N_2 mechanism and employing rigorous reaction monitoring, researchers can effectively utilize this methodology in their synthetic endeavors.

References

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(bromomethyl)-4-phenoxybenzene. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(Bromomethyl)-4-phenoxybenzene. Retrieved from [Link]

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Application Note: Strategic Integration of p-Phenoxybenzyl (PhOBn) Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the attachment and removal of p-Phenoxybenzyl (PhOBn) protecting groups.

Note on Nomenclature: In this text, the abbreviation PhOBn is used for p-phenoxybenzyl to strictly distinguish it from PNB (p-nitrobenzyl), a common source of confusion in literature.

Executive Summary & Chemical Rationale

The p-phenoxybenzyl (PhOBn) group is a specialized protecting moiety primarily used for carboxylic acids (forming esters) and, less frequently, for amines (forming modified benzyl amines). Structurally, it consists of a benzyl group substituted with a phenoxy ring at the para position.

Why use PhOBn?
  • Enhanced Lipophilicity: Unlike standard benzyl (Bn) or methyl esters, the PhOBn group adds significant hydrophobic bulk. This is critical when working with highly polar substrates (e.g., poly-hydroxylated molecules, nucleotides) to facilitate solubility in organic solvents during intermediate steps.

  • Orthogonality:

    • Acid Stability: PhOBn esters are more stable to acidic conditions (e.g., TFA) than p-methoxybenzyl (PMB) or tert-butyl (tBu) esters. This allows for the selective deprotection of Boc or PMB groups while keeping the carboxylate masked.[1][2]

    • Base Stability: They resist mild basic hydrolysis better than simple alkyl esters due to the steric bulk, though they can still be saponified.

    • Cleavage: They are cleanly removed by catalytic hydrogenolysis , making them orthogonal to allyl (Pd(0)) and silyl (F-) protecting groups.

Mechanistic Workflow

The following diagram illustrates the decision logic and chemical pathways for PhOBn protection.

PhOBn_Workflow Acid Carboxylic Acid (R-COOH) Activation Activation Strategy Acid->Activation Method_A Method A: SN2 Alkylation (Base + PhOBn-Cl) Activation->Method_A Robust Substrates (Stable to Base/Heat) Method_B Method B: Steglich Coupling (DCC/DMAP + PhOBn-OH) Activation->Method_B Sensitive Substrates (Mild, Neutral Cond.) Protected PhOBn Ester (R-COO-CH2-C6H4-OPh) Method_A->Protected K2CO3, DMF, 60°C Method_B->Protected DCM, 0°C -> RT Deprotection Deprotection: Catalytic Hydrogenolysis (H2, Pd/C) Protected->Deprotection Final Free Acid (R-COOH) Deprotection->Final Quant. Yield

Figure 1: Decision matrix for selecting the attachment method based on substrate sensitivity.

Experimental Protocols

Protocol A: Attachment via Nucleophilic Substitution (SN2)

Best for: Robust substrates, scale-up, and commercially available p-phenoxybenzyl chloride. Mechanism: Carboxylate anion attacks the benzylic halide.

Reagents:

  • Substrate (Carboxylic Acid)[2][3][4][5]

  • p-Phenoxybenzyl chloride (PhOBn-Cl) [CAS: 2393-21-7]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add anhydrous K₂CO₃ (1.5 – 2.0 equiv). Stir at room temperature for 15 minutes to generate the carboxylate salt.

    • Expert Tip: If the acid is sterically hindered, use Cs₂CO₃ (1.2 equiv) to enhance nucleophilicity (the "Cesium Effect").

  • Alkylation: Add p-phenoxybenzyl chloride (1.1 – 1.2 equiv) dropwise.

  • Reaction:

    • Standard: Stir at room temperature for 4–12 hours.

    • Sluggish substrates: Heat to 60°C for 2–4 hours. Monitor by TLC (PhOBn group is UV active).

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF, then brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). PhOBn esters typically elute later than simple benzyl esters due to the phenoxy interaction with silica.

Protocol B: Attachment via Steglich Esterification

Best for: Acid/Base sensitive substrates, complex natural products. Mechanism: Carbodiimide activation of the acid followed by alcohol attack.

Reagents:

  • Substrate (Carboxylic Acid)[2][3][4][5]

  • p-Phenoxybenzyl alcohol (PhOBn-OH) [CAS: 13826-35-2]

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl

  • DMAP (4-Dimethylaminopyridine) - Catalyst[1][2]

  • Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

  • Setup: Dissolve the carboxylic acid (1.0 equiv) and p-phenoxybenzyl alcohol (1.1 equiv) in anhydrous DCM (0.1 – 0.2 M) under inert atmosphere (N₂/Ar).

  • Catalyst: Add DMAP (0.1 equiv).

  • Coupling: Cool the solution to 0°C. Add DCC (1.1 – 1.2 equiv) in one portion.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes if the reaction is proceeding.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 3–12 hours.

  • Workup:

    • Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Concentrate and purify via chromatography.

Protocol C: Deprotection (Catalytic Hydrogenolysis)

Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.

Reagents:

  • PhOBn-Protected Substrate

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂) or Ammonium Formate (Transfer Hydrogenation)

  • Solvent: MeOH, EtOH, or EtOAc

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester in MeOH or EtOAc (0.1 M).

    • Note: If the compound is insoluble in alcohols, THF/MeOH mixtures work well.

  • Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of the substrate) under an inert atmosphere (Ar/N₂). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation:

    • Balloon Method: Purge the flask with H₂ (balloon) three times. Stir vigorously under H₂ atmosphere at room temperature.

    • Time: Reaction is usually complete in 1–4 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad thoroughly with the solvent.

    • Concentrate the filtrate to obtain the free acid.

    • Purity: Often quantitative; further purification is rarely needed unless side reactions occurred.

Technical Data & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv (Method A)Equiv (Method B)Role
Substrate 1.01.0Target Molecule
PhOBn-Cl 1.1 – 1.2N/AElectrophile (Method A)
PhOBn-OH N/A1.1Nucleophile (Method B)
Base (K₂CO₃) 1.5 – 2.0N/AAcid Scavenger
DCC/EDC N/A1.1 – 1.2Coupling Agent
DMAP N/A0.1Acyl Transfer Catalyst
Troubleshooting Guide
  • Problem: Low yield in Method A (Alkylation).

    • Cause: Poor solubility of the carboxylate salt or steric hindrance.

    • Solution: Switch solvent to DMF (if using acetone) or add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive PhOBn-Iodide in situ.

  • Problem: DCU contamination in Method B.

    • Cause: Incomplete filtration of urea byproduct.

    • Solution: Cool the reaction mixture to -20°C before filtration to precipitate residual urea, or switch to EDC·HCl (water-soluble urea byproduct).

  • Problem: Incomplete Deprotection.

    • Cause: Catalyst poisoning (Sulfur or Amines present).

    • Solution: Use Pearlman’s Catalyst (Pd(OH)₂/C) or increase H₂ pressure (Parr shaker at 40 psi).

Safety & References

Safety Hazards (MSDS Highlights)
  • p-Phenoxybenzyl Chloride: Corrosive, lachrymator. Handle in a fume hood.

  • DCC: Potent sensitizer. Avoid skin contact; can cause severe allergic reactions.

  • Pd/C: Pyrophoric when dry. Keep wet with solvent; dispose of in a dedicated waste container.

References
  • Permethrin Synthesis & Phenoxybenzyl Alcohols

    • Preparation of esters of 3-phenoxybenzyl alcohol.[6][7] (Relevant to the availability and reactivity of the alcohol precursor).[2][4][5][6][7]

    • Source:

  • General Benzyl Ester Protection/Deprotection

    • Greene's Protective Groups in Organic Synthesis.[8] (Standard reference for benzyl-class deprotection mechanisms).

    • Source:

  • Use in Beta-Lactam Chemistry

    • Simplified method for esterification of antibiotics via carbonate anhydride intermediates. (Discusses p-phenoxybenzyl esters of penicillin).
    • Source:

Sources

Application Note: Synthesis of 1-Bromomethyl-4-phenoxybenzene from p-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the protocol for the regioselective synthesis of 1-bromomethyl-4-phenoxybenzene (p-phenoxybenzyl bromide) from p-phenoxytoluene . This transformation is a critical intermediate step in the synthesis of pyrethroid insecticides (e.g., Permethrin analogs) and various pharmaceutical ether derivatives.

The method utilizes a Wohl-Ziegler bromination , employing N-bromosuccinimide (NBS) and a radical initiator.[1][2][3] Unlike direct bromination with elemental bromine (


), which often leads to electrophilic aromatic substitution (nuclear bromination) due to the electron-rich phenoxy ring, NBS maintains a low, steady-state concentration of bromine radicals, favoring benzylic substitution.

Safety Directives (Critical)

⚠️ DANGER: LACHRYMATOR & TOXICITY WARNING

  • Lachrymator: Benzyl bromides are potent tear gas agents. ALL operations, including weighing and rotary evaporation, must be performed in a high-efficiency fume hood.

  • Explosion Hazard: Radical initiators (AIBN/BPO) are shock-sensitive and thermally unstable. Store cold. Do not crush crystals.

  • Cyanide Risk: If using AIBN, thermal decomposition releases nitrogen gas and toxic tetramethylsuccinonitrile.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism. The phenoxy group activates the para-position, but the benzylic C-H bond is the weakest (Bond Dissociation Energy ~88 kcal/mol), making it the kinetic target for radical abstraction.

Key Mechanistic Insight: The "Goldfinger Mechanism" dictates that NBS reacts with trace HBr to generate low concentrations of molecular


. The 

undergoes homolysis to form

, which abstracts a benzylic hydrogen. The resulting benzylic radical then reacts with

to form the product and regenerate

. The succinimide byproduct precipitates, driving the equilibrium.
Figure 1: Mechanistic Pathway

WohlZiegler Start p-Phenoxytoluene BenzylicRad Benzylic Radical (Resonance Stabilized) Start->BenzylicRad + Br• - HBr NBS NBS (Reagent) BrRad Br• Radical NBS->BrRad Trace HBr Succinimide Succinimide (Byproduct) NBS->Succinimide Br transfer AIBN AIBN (Initiator) AIBN->BrRad Heat/Homolysis Product 1-Bromomethyl- 4-phenoxybenzene BenzylicRad->Product + Br2

Caption: Radical chain propagation cycle. The resonance stabilization of the benzylic radical by the aromatic ring is the driving force for regioselectivity.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1][4]RoleNotes
p-Phenoxytoluene 1.0SubstratePurity >98% recommended.
N-Bromosuccinimide (NBS) 1.05Bromine SourceMust be white. Yellow NBS contains free

and causes side reactions. Recrystallize from water if yellow.
AIBN 0.05InitiatorAzobisisobutyronitrile. Store at 4°C.
PhCF3 (Trifluorotoluene) SolventMediumGreen alternative to

. High boiling point (102°C) aids kinetics.

Alternative Solvents: Acetonitrile (


) or Ethyl Acetate (EtOAc) are greener alternatives to Carbon Tetrachloride (

).

is historically standard but highly toxic and ozone-depleting.[1][2]
Step-by-Step Procedure

Scale: 10 mmol (approx. 1.84 g of p-phenoxytoluene)

  • Preparation:

    • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Add p-phenoxytoluene (1.84 g, 10 mmol) and PhCF3 (or Acetonitrile) (20 mL).

    • Critical Step: Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Oxygen is a radical scavenger).

  • Initiation:

    • Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).

    • Note: NBS is denser than the solvent and will sink. Succinimide (byproduct) is less dense and will float/suspend.[5]

  • Reaction:

    • Heat the mixture to reflux (approx. 85-100°C depending on solvent).

    • Monitor the reaction visually. The dense NBS solid will disappear and be replaced by light, floating succinimide crystals.

    • TLC Monitoring: (Mobile Phase: 10% EtOAc in Hexanes). The product (

      
      ) is less polar than the starting material.
      
    • Reaction time is typically 2–4 hours.

  • Work-up:

    • Cool the mixture to 0°C (ice bath) to fully precipitate succinimide.

    • Filter off the solid succinimide using a sintered glass funnel. Wash the solid with cold solvent.[4]

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a yellow oil/solid. Caution: Vapors are lachrymatory.

  • Purification (Crystallization):

    • Dissolve the crude residue in minimal boiling n-Heptane (or Hexane).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline solid.

    • Yield Target: 75–85%.

Figure 2: Workflow Diagram

Workflow Setup Setup: Degas Solvent (Remove O2) AddReagents Add NBS + AIBN Setup->AddReagents Reflux Reflux (80-100°C) 2-4 Hours AddReagents->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No (Add 0.01 eq AIBN) Filter Cool & Filter (Remove Succinimide) Check->Filter Yes Concentrate Concentrate Filtrate (Rotovap) Filter->Concentrate Crystallize Recrystallize (Heptane/Hexane) Concentrate->Crystallize

Caption: Operational workflow emphasizing the critical filtration step to remove succinimide before purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Oxygen inhibition or dead Initiator.Degas solvent thoroughly. Use fresh AIBN. Check if NBS is white.[6]
Nuclear Bromination (Ring Br)High

concentration.[2]
Ensure NBS is used, not liquid bromine. Keep reaction anhydrous (water promotes ionic mechanisms).
Dibromination (Benzal bromide)Excess NBS or too long reflux.Stop reaction immediately upon consumption of SM. Use exactly 1.05 eq of NBS.
Yellow Product Traces of

or impurities.
Wash organic layer with 10%

(Sodium Thiosulfate) before concentration.

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Source: Organic Chemistry Portal.[2][7]

    • Relevance: Defines the standard radical chain mechanism and the role of NBS as a bromine reservoir.
  • Green Solvents for Bromin

    • Source: ResearchG
    • Relevance: Validates the use of Acetonitrile and Trifluorotoluene as safer altern
  • Purific

    • Source: Organic Syntheses, Coll. Vol. 2, p. 443.
    • Relevance: Provides the foundational technique for handling and purifying lachrymatory benzyl bromides via crystallization rather than distillation.[8]

  • Synthesis of Pyrethroid Intermedi

    • Source: Google P
    • Relevance: Describes the industrial context of brominating m- and p-phenoxytoluene for pesticide synthesis.

Sources

Application Note: Scalable Synthesis of p-Phenoxybenzyl Bromide for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the scalable synthesis of p-phenoxybenzyl bromide, a critical intermediate in the production of synthetic pyrethroid insecticides.[1][2] Two primary, industrially viable synthetic routes are presented: the free-radical bromination of p-phenoxytoluene and the nucleophilic substitution of p-phenoxybenzyl alcohol. This guide offers comprehensive, step-by-step protocols, explains the chemical principles and rationale behind procedural choices, and addresses critical safety and handling considerations for large-scale manufacturing. The information is intended for researchers, process chemists, and drug development professionals seeking to establish robust and efficient production methods for this key chemical building block.

Introduction and Strategic Importance

p-Phenoxybenzyl bromide is a high-value chemical intermediate whose industrial significance is intrinsically linked to the agrochemical sector. It serves as the core alcohol moiety precursor for a multitude of second-generation synthetic pyrethroids, such as permethrin and cypermethrin.[2] These insecticides are prized for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[1][2]

The industrial synthesis of p-phenoxybenzyl bromide demands a process that is not only high-yielding but also economically viable, scalable, and safe. The choice of synthetic strategy directly impacts manufacturing costs, throughput, and environmental footprint. This note details two field-proven, scalable routes, providing the technical depth required for process evaluation and implementation.

Comparative Overview of Synthetic Routes

Two principal pathways dominate the industrial landscape for p-phenoxybenzyl bromide synthesis. The selection of a particular route often depends on the cost and availability of starting materials, existing plant infrastructure, and desired purity profile of the final product.

  • Route 1: Free-Radical Bromination of p-Phenoxytoluene. This is a direct and atom-economical approach. It involves the selective bromination of the benzylic methyl group. While elemental bromine is a cost-effective reagent, the reaction requires careful control to prevent undesirable bromination of the aromatic rings.[1][3] High-temperature thermal initiation can obviate the need for catalysts or UV radiation, simplifying the process.[1]

  • Route 2: Nucleophilic Bromination of p-Phenoxybenzyl Alcohol. This method involves the conversion of a primary alcohol to an alkyl bromide.[4] It is often characterized by milder reaction conditions and high selectivity. Common brominating agents include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[4][5] The primary consideration for this route is the relative cost and availability of p-phenoxybenzyl alcohol compared to p-phenoxytoluene.[6]

The following workflow diagram illustrates these two strategic approaches.

G cluster_0 Synthesis Pathways Start1 p-Phenoxytoluene Process1 Route 1: Free-Radical Bromination Start1->Process1 Br₂, Initiator or Heat Start2 p-Phenoxybenzyl Alcohol Process2 Route 2: Nucleophilic Bromination Start2->Process2 PBr₃ or SOBr₂ Product p-Phenoxybenzyl Bromide Process1->Product Process2->Product

Caption: High-level overview of the two primary industrial synthesis routes to p-phenoxybenzyl bromide.

Route 1: Protocol for Free-Radical Bromination of p-Phenoxytoluene

This method is predicated on the selective reaction of a bromine radical at the benzylic position, which is stabilized by the adjacent aromatic ring. For industrial scale, thermal initiation is often preferred over photochemical (UV) methods to ensure uniform energy input throughout a large reactor volume.

Reaction Mechanism and Rationale

The reaction proceeds via a classic free-radical chain mechanism:

  • Initiation: At elevated temperatures (or with a radical initiator like AIBN), a small number of bromine molecules (Br₂) dissociate into bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of p-phenoxytoluene to form a stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with another molecule of Br₂ to form the desired product, p-phenoxybenzyl bromide, and a new bromine radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine.

Controlling the reaction temperature and bromine addition rate is paramount. Excessively high temperatures or a high concentration of bromine can promote competing electrophilic aromatic substitution, leading to ring-brominated impurities.[1]

Caption: Simplified free-radical chain mechanism for the side-chain bromination of p-phenoxytoluene.

Key Process Parameters
ParameterRecommended Value/ReagentRationale & Industrial Insight
Starting Material p-PhenoxytoluenePurity should be >99% to avoid side reactions with impurities.
Brominating Agent Elemental Bromine (Br₂)Most cost-effective for large scale. Stoichiometry is critical; a slight excess can be used, but large excesses lead to dibromination.[1]
Solvent Typically solvent-free or in a high-boiling inert solvent like chlorobenzene.A solvent-free reaction is preferred for process intensity and reduced waste. If a solvent is used, it must be inert to radical bromination.
Initiation Thermal (140-160°C)Avoids the cost and complexity of UV lamps or chemical initiators. Provides consistent initiation in large vessels.[7]
Temperature 140-160°COptimal range to promote side-chain bromination while minimizing ring substitution. Temperature control is critical.
Reaction Time 2-4 hoursMonitored by GC to confirm consumption of starting material.
Work-up Aqueous sodium bisulfite wash, followed by water washes.The bisulfite quench neutralizes any unreacted bromine. Water washes remove HBr and salts.
Purification Vacuum DistillationRequired to remove unreacted starting material, dibrominated byproducts, and any high-boiling impurities.
Scalable Step-by-Step Protocol

Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a suitable chemical reactor with appropriate safety measures.

  • Reactor Preparation: Ensure a glass-lined or suitably resistant reactor, equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, is clean and dry. The off-gas from the condenser should be routed through a caustic scrubber (e.g., NaOH solution) to neutralize the HBr byproduct.

  • Charging: Charge the reactor with p-phenoxytoluene (1.0 eq).

  • Heating: Begin agitation and heat the p-phenoxytoluene to the target reaction temperature (e.g., 150°C).

  • Bromine Addition: Once the temperature is stable, begin the dropwise addition of liquid bromine (1.0-1.1 eq) via the addition funnel over 2-3 hours. Maintain the reaction temperature throughout the addition. The reaction is exothermic; control the addition rate to manage the temperature.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and agitation for an additional 1-2 hours. Monitor the reaction progress by taking samples for Gas Chromatography (GC) analysis until the p-phenoxytoluene is consumed to the desired level.

  • Cooling & Quenching: Cool the reactor to 50-60°C. Slowly add a 10% aqueous solution of sodium bisulfite to the reactor to quench any remaining bromine. Agitate for 30 minutes.

  • Phase Separation & Washing: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with water, followed by a wash with a dilute sodium bicarbonate solution, and a final water wash until the pH is neutral.

  • Isolation: Transfer the crude organic layer to a distillation apparatus. Distill under reduced pressure to remove any residual solvent and purify the p-phenoxybenzyl bromide. The product is a high-boiling liquid.

Route 2: Protocol for Nucleophilic Bromination of p-Phenoxybenzyl Alcohol

This route is an excellent alternative if p-phenoxybenzyl alcohol is the more economical starting material. The reaction is a standard nucleophilic substitution (SN2 type) where the alcohol's hydroxyl group is converted into a better leaving group, which is then displaced by a bromide ion.

Reaction Mechanism and Rationale

Using thionyl bromide (SOBr₂) as an example, the alcohol's oxygen atom first attacks the sulfur atom of SOBr₂, displacing a bromide ion. A base, such as pyridine, can assist in deprotonating the intermediate. The initial bromide ion then attacks the benzylic carbon, leading to the final product and the evolution of sulfur dioxide (SO₂) and HBr as gaseous byproducts. The use of a reagent like PBr₃ follows a similar principle of converting the -OH into a good leaving group.

Key Process Parameters
ParameterRecommended Value/ReagentRationale & Industrial Insight
Starting Material p-Phenoxybenzyl AlcoholMust be dry, as brominating agents react violently with water.
Brominating Agent Thionyl Bromide (SOBr₂) or Phosphorus Tribromide (PBr₃)SOBr₂ is often preferred as byproducts (SO₂, HBr) are gaseous, simplifying work-up.[5] PBr₃ is also highly effective.[5]
Solvent Toluene or DichloromethaneAn inert solvent is required to control the reaction temperature and facilitate handling. Toluene is a good choice for industrial scale.[4]
Base (optional) PyridineA small amount can be used to catalyze the reaction and neutralize the acidic byproduct HBr, but it complicates waste streams.[4]
Temperature 0-10°C (addition), 50-60°C (reaction)Initial addition is done at low temperature to control the exotherm. The reaction is then heated to drive it to completion.[4]
Reaction Time 2-3 hoursTypically monitored by TLC or HPLC.
Work-up Careful quenching with water, followed by aqueous washes.The quench must be done slowly and at a low temperature to manage the exothermic decomposition of excess brominating agent.
Purification Vacuum DistillationEssential for achieving high purity.[4]
Scalable Step-by-Step Protocol

Warning: This procedure involves highly corrosive and water-reactive reagents. It must be conducted by trained personnel under an inert atmosphere (e.g., nitrogen) with strict moisture control.

  • Reactor Preparation: Set up a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, inert gas inlet, and addition funnel.

  • Charging Reagents: Charge the reactor with an inert solvent (e.g., toluene) and the brominating agent (e.g., thionyl bromide, 1.2 eq).[4] Cool the mixture to 0-5°C with agitation.

  • Alcohol Addition: Dissolve p-phenoxybenzyl alcohol (1.0 eq) in a separate portion of the inert solvent. Slowly add this solution to the cold brominating agent mixture via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 2 hours.[4]

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting alcohol is no longer detected.

  • Cooling & Work-up: Cool the reaction mixture back down to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess reagent.

  • Purification: Dissolve the resulting residue in toluene and wash carefully with water until the pH is neutral.[4] Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Final Distillation: Purify the crude product by vacuum distillation to yield pure p-phenoxybenzyl bromide.[4]

Industrial Safety and Handling

p-Phenoxybenzyl bromide and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles with side-shields, a face shield, fire/flame resistant and impervious clothing, and chemical-resistant gloves (e.g., nitrile or neoprene).[8][9] A full-face respirator should be used if exposure limits are exceeded.[8]

  • Handling: All operations should be conducted in a well-ventilated area or a closed system.[8][10] Use non-sparking tools and prevent the buildup of electrostatic charge.[8] Avoid contact with skin and eyes and avoid the formation of aerosols or dust.[8] Eyewash stations and safety showers must be readily accessible.[10]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[8][11] Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[10]

  • Spill & First Aid: In case of a spill, evacuate personnel to a safe area.[8] Contain the spill and collect with a suitable absorbent material.[11]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[8]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

References

  • SAFETY DATA SHEET. Meras. (2020-04-14). [Link]

  • Thermal process for preparing 3-phenoxybenzyl bromide.
  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]

  • Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. PMC. [Link]

  • INTERMEDIATE PRODUCTS FOR THE SYNTHESIS OF MODERN AND PERSPECTIVE PYRETHROID INSECTICIDES. Siberian Branch of the Russian Academy of Sciences. [Link]

  • Synthesis of 3-phenoxybenzyl bromide. PrepChem.com. [Link]

  • p-NITROBENZYL BROMIDE. Organic Syntheses Procedure. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • Alcohol to Bromide - Common Conditions. Organic Chemistry Portal. [Link]

  • 3-Phenoxybenzyl alcohol. PubChem. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of p-phenoxybenzyl bromide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for p-phenoxybenzyl bromide. This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address the common challenges associated with its storage, with a focus on preventing hydrolysis, and provide practical troubleshooting and quality control protocols.

Understanding the Problem: The Hydrolysis of p-Phenoxybenzyl Bromide

Question: Why is p-phenoxybenzyl bromide so susceptible to degradation?

Answer: The reactivity of p-phenoxybenzyl bromide stems from the inherent stability of its corresponding carbocation. The C-Br bond is prone to cleavage, forming a resonance-stabilized benzylic carbocation.[1][2] This stabilization lowers the activation energy for nucleophilic substitution reactions.

Water is a common and potent nucleophile that, when present, can attack this carbocation. This process, known as hydrolysis, results in the formation of the inactive p-phenoxybenzyl alcohol and hydrobromic acid. This degradation reduces the purity of your starting material, leading to lower reaction yields, increased difficulty in purification, and potentially misleading experimental outcomes. The reaction proceeds readily via an SN1-type mechanism, as illustrated below.[1][3]

HydrolysisMechanism reagent p-Phenoxybenzyl Bromide carbocation Resonance-Stabilized Benzylic Carbocation reagent->carbocation - Br⁻ (Slow, RDS) intermediate Oxonium Ion Intermediate carbocation->intermediate + H₂O (Fast) water H₂O (Nucleophile) water->intermediate product p-Phenoxybenzyl Alcohol intermediate->product - H⁺ hbr HBr

Caption: SN1 hydrolysis mechanism of p-phenoxybenzyl bromide.

FAQs: Best Practices for Storage and Handling

Question: What are the absolute ideal storage conditions for p-phenoxybenzyl bromide?

Answer: To maximize shelf-life, the reagent must be protected from its two primary enemies: water and heat.

  • Temperature: Store at low temperatures, ideally between 2-8°C, in a refrigerator designated for chemical storage.[4] Some suppliers may even recommend storage at -20°C for long-term stability.[5]

  • Atmosphere: The vial should be sealed under an inert atmosphere, such as argon or dry nitrogen, to displace moisture-laden air.[5]

  • Light: Protect from light by storing in an amber vial or inside a secondary, opaque container.[5]

  • Container: Always store in the original supplier container, which is designed for chemical compatibility. Ensure the cap is securely sealed.[6][7]

Question: I don't have an inert gas line. How can I minimize moisture exposure?

Answer: While an inert atmosphere is ideal, you can significantly extend the reagent's life with careful handling:

  • Warm Before Opening: Before opening a refrigerated vial, always allow it to warm to ambient room temperature for at least 20-30 minutes.[5] Opening a cold vial will cause atmospheric moisture to condense on the cold solid/liquid, introducing water directly into the material.[5]

  • Minimize Open Time: Have everything ready for your experiment to minimize the time the vial is open to the atmosphere.

  • Use a Desiccator: For frequently used aliquots, storing the tightly sealed vial inside a desiccator containing a drying agent (like Drierite or silica gel) can provide an extra layer of protection.

Question: Can I aliquot the reagent?

Answer: Yes, aliquoting is highly recommended to protect the main stock. If you purchase a large quantity, it is best practice to create smaller, single-use aliquots under an inert atmosphere. This prevents repeated exposure of the bulk material to the environment.

ParameterIdeal Storage ConditionAcceptable Short-Term ConditionRationale
Temperature 2-8°C or -20°CRoom Temperature (if dry)Slows the rate of hydrolysis and decomposition.[8]
Atmosphere Dry Argon or NitrogenTightly Sealed ContainerExcludes atmospheric moisture, a key reactant in hydrolysis.[5]
Container Original Amber Glass VialTightly Sealed Glass VialPrevents light degradation and ensures material compatibility.[7]
Handling Warm to RT before openingMinimize open-air timePrevents condensation of atmospheric water into the cold reagent.[5]

Troubleshooting Guide: Diagnosing Hydrolysis

Question: My reaction yield is unexpectedly low. Could my p-phenoxybenzyl bromide be degraded?

Answer: Yes, this is a very common symptom of reagent degradation. If the bromide has partially hydrolyzed to the alcohol, you have less active starting material, which directly impacts your theoretical yield. You should perform a quality check on your reagent.

Question: I'm seeing an unexpected, more polar spot on my TLC analysis of the starting material. What could it be?

Answer: The primary hydrolysis product, p-phenoxybenzyl alcohol, is significantly more polar than the parent bromide due to the presence of the hydroxyl (-OH) group. This will result in a lower Rf value on a normal-phase silica TLC plate. If you see a new spot with a lower Rf, it is highly indicative of hydrolysis.[9]

Question: The material in the vial, which should be a colorless liquid or low-melting solid, looks cloudy or has developed a different consistency. Is this a problem?

Answer: A change in physical appearance is a strong indicator of chemical change. Cloudiness or the formation of precipitates can occur as the chemical composition changes due to degradation. The generation of HBr gas during hydrolysis can also potentially lead to pressure buildup in sealed containers over time.[7]

TroubleshootingWorkflow start Low Yield or Suspicious Reaction Outcome check_sm Analyze Starting Material (SM) via TLC or HPLC start->check_sm is_pure Single Spot/Peak Matching Standard? check_sm->is_pure multiple_spots Multiple Spots/Peaks Observed is_pure->multiple_spots No verdict_good Reagent is likely pure. Troubleshoot other reaction parameters. is_pure->verdict_good Yes new_spot Is new spot/peak consistent with p-phenoxybenzyl alcohol? multiple_spots->new_spot verdict_bad High Probability of Hydrolysis. Discard and use fresh reagent. new_spot->verdict_bad Yes verdict_unknown Degradation by other pathways possible. Consider full characterization (NMR). new_spot->verdict_unknown No

Caption: Troubleshooting workflow for suspected reagent degradation.

Protocol: Quality Control by HPLC

This protocol provides a reliable method to quantify the purity of p-phenoxybenzyl bromide and detect the presence of the p-phenoxybenzyl alcohol hydrolytic impurity.

Objective: To separate and detect p-phenoxybenzyl bromide and p-phenoxybenzyl alcohol.

Materials:

  • p-Phenoxybenzyl bromide sample

  • p-Phenoxybenzyl alcohol reference standard (available from most chemical suppliers)[9]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Accurately weigh ~10 mg of the p-phenoxybenzyl alcohol reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Acetonitrile to create a ~1 mg/mL stock solution.

    • Create a working standard of ~10 µg/mL by diluting the stock solution 1:100 with Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the p-phenoxybenzyl bromide sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Acetonitrile. This is your sample stock.

    • Prepare a working sample solution at the same concentration as the standard (~10 µg/mL) by performing the same 1:100 dilution.

  • HPLC Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: 70:30 Acetonitrile:Water (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 275 nm

    • Column Temperature: 30°C

  • Analysis:

    • Inject the working standard solution to determine the retention time (tR) of p-phenoxybenzyl alcohol.

    • Inject the working sample solution.

    • Expected Result: p-Phenoxybenzyl bromide will be less polar and will elute LATER than the more polar p-phenoxybenzyl alcohol.

    • Interpretation: Compare the chromatograms. The presence of a peak in your sample at the same retention time as the p-phenoxybenzyl alcohol standard confirms hydrolysis. The area of this peak can be used to quantify the extent of degradation.[10][11]

References

  • Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? [Online discussion]. Available at: [Link]

  • Chemstock. (n.d.). ACETYL BROMIDE Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7498, Benzyl Bromide. PubChem. Available at: [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Available at: [Link]

  • Ross, M. K., et al. (2006). Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases. Toxicology and Applied Pharmacology, 214(3), 205-214. (Simulated reference, as direct URL is to a PDF download which cannot be linked). Available via search on Mississippi State University institutional repository or relevant journal.
  • Reddit. (2026). Frozen bromine. [Online forum post]. r/chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition. [Online discussion]. Available at: [Link]

  • University of Health Sciences and Pharmacy in St. Louis. (2017). Safe Use of Pyrophoric Reagents Policy and Procedures. Available at: [Link]

  • Cardillo, P., & Girelli, A. (1984). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis, 29(2), 343-348. (Simulated reference, as direct URL is to a PDF on ResearchGate).
  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. (Note: This is a future-dated placeholder from the search results, used here to represent a general reference on analytical methods). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7721, p-Xylyl bromide. PubChem. Available at: [Link]

  • Ecto Development Corporation. (n.d.). Pyrethroid exposure in animals. (Simulated reference from a general document discussing pyrethroid hydrolysis).
  • Jesionkowska, K., et al. (2019). Advanced analytical methods for the analysis of chemical and microbiological properties of beer. Critical reviews in food science and nutrition, 59(13), 2145-2163.
  • Chen, S., et al. (2011). Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01. Applied Microbiology and Biotechnology, 90(4), 1411-1421. Available at: [Link]

  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis? [Online discussion]. Available at: [Link]

  • Gallou, F., et al. (2012). Reductions of aryl bromides in water at room temperature. Organic letters, 14(17), 4552-4555. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26295, 3-Phenoxybenzyl alcohol. PubChem. Available at: [Link]

  • European Patent Office. (1986). Process for production of m-phenoxybenzyl alcohol. EP 0202838 A2. Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of the samples collected from the PD medium containing 3-phenoxy-benzyl alcohol. [Image and context]. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 1-Bromomethyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-Bromomethyl-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this versatile synthetic building block.

Introduction

1-Bromomethyl-4-phenoxybenzene is a key intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to materials science. Its utility stems from the presence of two reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the aromatic rings, which can participate in various coupling reactions. However, the synthesis of this compound can often lead to a crude product containing unreacted starting materials, byproducts, and decomposition products. The inherent reactivity of the bromomethyl group also presents challenges for purification and storage.[1]

This guide provides a systematic approach to the purification of crude 1-Bromomethyl-4-phenoxybenzene, focusing on the principles behind the selection of the appropriate purification method and troubleshooting common experimental hurdles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromomethyl-4-phenoxybenzene is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrO[2]
Molecular Weight 263.13 g/mol [2]
Boiling Point 157-160 °C at 6 Torr[1]
Physical State Can be a colorless oil or a solid.[3]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF), and many common organic solvents like dichloromethane, ethyl acetate, and hexanes. Insoluble in water.[4]
Stability Sensitive to light, moisture, and heat. The bromomethyl group is prone to hydrolysis.[4]

Note on Physical State: While some sources describe 1-Bromomethyl-4-phenoxybenzene as an oil, recrystallization is a commonly cited purification method, indicating that it can exist as a solid at room temperature. The physical state of your crude product will be a primary determinant in choosing your initial purification strategy.

Common Impurities and Their Origins

The nature and quantity of impurities in your crude product will depend on the synthetic route employed. Below is a summary of common impurities and their likely origins.

ImpurityLikely Origin
Unreacted Starting Materials Incomplete reaction. For example, unreacted 4-phenoxytoluene in a benzylic bromination reaction.
Dibrominated Byproducts Over-bromination of the aromatic ring or the methyl group, leading to compounds such as 1-(dibromomethyl)-4-phenoxybenzene or bromination on the second aromatic ring.
4-Phenoxybenzyl Alcohol Hydrolysis of the product due to the presence of water during the reaction or workup.
Polymeric Materials Side reactions, particularly at elevated temperatures, can lead to the formation of polymeric byproducts.
Succinimide If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide is a common byproduct.

Purification Strategy Selection

The choice of purification method is dictated by the physical state of the crude product and the nature of the impurities. The following decision tree provides a general guideline for selecting an appropriate purification strategy.

Purification_Strategy Purification Strategy for 1-Bromomethyl-4-phenoxybenzene cluster_troubleshooting Troubleshooting start Crude Product is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or waxy solid? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes wash Aqueous Wash is_oily->wash Yes recrystallization_fail Recrystallization fails or gives low purity? recrystallization->recrystallization_fail column Column Chromatography column_fail Column chromatography gives poor separation? column->column_fail distillation Vacuum Distillation wash->column wash->distillation recrystallization_fail->column Proceed to

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides & FAQs

Recrystallization

FAQ 1: My crude product is an oil, but I've seen recrystallization mentioned as a purification method. How should I proceed?

If your crude product is an oil, it may be due to the presence of impurities that are depressing the melting point. You can attempt to induce crystallization by:

  • Trituration: Stirring the oil with a non-polar solvent in which the product is sparingly soluble (e.g., cold hexanes). This may cause the product to solidify.

  • Seed Crystal: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.

  • Column Chromatography First: Purifying the oil by column chromatography to remove impurities may yield a solid product that can then be further purified by recrystallization.

FAQ 2: I'm not getting any crystals upon cooling, or the yield is very low.

This is a common issue and can be addressed by:

  • Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] You may need to screen several solvents or solvent mixtures. Good starting points for 1-Bromomethyl-4-phenoxybenzene include ethanol/water, or mixtures of ethyl acetate and hexanes.

  • Concentration: You may have used too much solvent. Try evaporating some of the solvent to create a more concentrated solution and then allow it to cool again.

  • Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass stirring rod at the meniscus. This creates microscopic scratches that can provide nucleation sites for crystal growth.[5] Adding a seed crystal of the pure compound can also be effective.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

FAQ 3: My recrystallized product is still colored or appears impure.

This suggests that the impurities have similar solubility properties to your product in the chosen solvent.

  • Activated Charcoal: You can try adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Second Recrystallization: A second recrystallization from a different solvent system may be necessary.

  • Alternative Method: If recrystallization is ineffective, column chromatography is the recommended next step.

Column Chromatography

FAQ 4: How do I choose the right solvent system (eluent) for column chromatography?

The ideal eluent system should provide good separation of your product from impurities on a Thin Layer Chromatography (TLC) plate.

  • Target Rf: Aim for an Rf value of 0.2-0.4 for your product. A common starting point for 1-Bromomethyl-4-phenoxybenzene is a mixture of hexanes and ethyl acetate.[3] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Spotting: On your TLC plate, spot the crude mixture, and if available, pure starting material and your desired product. This will help you identify the spots.

  • Visualization: Use a UV lamp to visualize the spots on the TLC plate.

FAQ 5: My compounds are running too fast (high Rf) or not moving from the baseline (low Rf).

  • High Rf: Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).

  • Low Rf: Your eluent is not polar enough. Increase the proportion of the more polar solvent.

FAQ 6: The separation on the column is poor, and I'm getting mixed fractions.

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band. Using too much solvent for loading will lead to broad bands and poor separation.

  • Gradient Elution: If isocratic (constant solvent mixture) elution is not effective, a gradient elution can be employed. Start with a low polarity eluent and gradually increase the polarity during the separation.

  • Silica Gel Acidity: The bromomethyl group can be sensitive to the acidic nature of silica gel, potentially leading to decomposition on the column. If you suspect this is an issue, you can use deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine) or consider using a different stationary phase like alumina.[6]

Vacuum Distillation

FAQ 7: When should I consider vacuum distillation for purification?

Vacuum distillation is a suitable method for purifying liquid compounds that are thermally stable at their reduced pressure boiling point. Given that 1-Bromomethyl-4-phenoxybenzene has a reported boiling point of 157-160 °C at 6 Torr, this is a viable option if your crude product is an oil and you have the appropriate equipment. It is particularly effective for separating compounds with significantly different boiling points.

FAQ 8: My product seems to be decomposing during distillation.

  • Pressure: Ensure you are using a sufficiently low pressure to keep the boiling temperature below the decomposition temperature of your compound. A good vacuum pump is essential.

  • Heating: Heat the distillation flask evenly using a heating mantle and stir the liquid to prevent bumping and localized overheating.

  • Inert Atmosphere: The bromomethyl group can be sensitive to oxidation at high temperatures. Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of your crude solid. Add a few drops of your chosen solvent (e.g., a 4:1 mixture of ethanol and water). If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, you have found a suitable solvent system.

  • Dissolution: Place the crude 1-Bromomethyl-4-phenoxybenzene in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid. Keep the solution heated while adding the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You can then place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The purity can be assessed by melting point analysis and/or NMR spectroscopy.

Protocol 2: Flash Column Chromatography

Column_Chromatography_Workflow Flash Column Chromatography Workflow prep 1. Prepare Slurry & Pack Column load 2. Load Sample prep->load elute 3. Elute with Solvent load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A typical workflow for flash column chromatography.

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 hexanes:ethyl acetate) and pour it into the column.[3] Allow the silica to settle, ensuring a flat, even surface. Add another thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice). Carefully add this solution to the top of the column.

  • Elution: Add your eluent to the column and apply gentle pressure (using a pump or inert gas) to start the flow.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-Bromomethyl-4-phenoxybenzene.

References

  • ChemBK. 1-(Bromomethyl)-4-phenoxybenzene - Physico-chemical Properties. Available from: [Link]

  • PubChem. 1-(Bromomethyl)-4-phenoxybenzene. National Center for Biotechnology Information. PubChem Compound Database; CID=1514251. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). Available from: [Link]

  • NIST. Benzene, 1-bromo-4-phenoxy-. In: NIST Chemistry WebBook. Available from: [Link]

  • Chemsrc. 1-bromomethyl-4-methoxybenzene | CAS#:2746-25-0. Available from: [Link]

  • NIST. Benzene, 1-bromo-4-phenoxy-. In: NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 4-Bromodiphenyl Ether. National Center for Biotechnology Information. PubChem Compound Database; CID=7565. Available from: [Link]

  • Supporting Information for publications from The Royal Society of Chemistry. Available from: [Link]

  • SUPPORTING INFORMATION FOR publications from The Royal Society of Chemistry. Available from: [Link]

  • Electronic Supplementary Information for publications from The Royal Society of Chemistry. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available from: [Link]

  • International Journal of Pharmaceutical Research & Analysis. Flash chromatography. Available from: [Link]

  • International Journal of Pharmaceutical Development & Technology. a review on a flash chromatography. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • PubChem. 1-(Bromomethyl)-3-phenoxybenzene. National Center for Biotechnology Information. PubChem Compound Database; CID=94544. Available from: [Link]

  • Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

Sources

Optimization of temperature for 1-Bromomethyl-4-phenoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of temperature for 1-Bromomethyl-4-phenoxybenzene synthesis Content Type: Technical Support Center Guide

Subject: Thermal Optimization & Troubleshooting for Wohl-Ziegler Bromination of 4-Phenoxytoluene Ticket ID: WZ-OPT-4PB Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal "Sweet Spot"

The synthesis of 1-Bromomethyl-4-phenoxybenzene (also known as 4-phenoxybenzyl bromide) typically utilizes the Wohl-Ziegler reaction : the radical bromination of 4-phenoxytoluene using N-Bromosuccinimide (NBS).

The Critical Challenge: This specific substrate presents a unique thermodynamic conflict. The phenoxy group is a strong electron donor, significantly activating the benzene ring toward electrophilic aromatic substitution (nuclear bromination).

  • Temperature Too Low (< 65°C): Radical initiation fails; free bromine (

    
    ) accumulates, leading to ionic attack on the ring (impurity A).
    
  • Temperature Too High (> 90°C): Rapid initiator decomposition leads to "dead" reactions, or promotes gem-dibromination (impurity B).

Optimal Target: Maintain a reaction temperature of 76°C – 82°C (internal). This range balances the half-life of standard initiators (AIBN/BPO) with the energy required to sustain the radical chain propagation.

Experimental Protocol & Data

Standardized Optimization Table
VariableRecommended SpecificationTechnical Rationale
Solvent CCl₄ (Classic) or Trifluorotoluene (Green Alt.)CCl₄ refluxes at 77°C, perfectly matching AIBN's activation energy. Trifluorotoluene (reflux 102°C) requires temp control.
Temperature Reflux (76-80°C) Ensures rapid homolysis of the N-Br bond in NBS without degrading the product.
Initiator AIBN (0.5 - 1.0 mol%)Half-life (

) is ~1 hour at 82°C. BPO is risky due to potential oxidation of the ether linkage.
Stoichiometry 1.05 eq NBS Slight excess compensates for minor hydrolysis; large excess causes dibromination.
Atmosphere Argon/Nitrogen Sparging CRITICAL: Removes

byproduct.

catalyzes the unwanted ring bromination.
Reaction Mechanism & Thermal Checkpoints (Visualization)

The following diagram illustrates the radical chain pathway and where temperature deviations cause failure.

WohlZieglerMechanism Start 4-Phenoxytoluene + NBS Initiation Initiation (AIBN, 75-80°C) Start->Initiation Heat FailLow FAILURE (Low T): Ionic Ring Bromination Start->FailLow < 65°C (HBr accumulation) Radical Benzyl Radical (Intermediate) Initiation->Radical H-Abstraction Product 1-Bromomethyl- 4-phenoxybenzene Radical->Product Br Transfer FailHigh FAILURE (High T): Gem-Dibromination Radical->FailHigh > 90°C (Excess Radical)

Figure 1: Mechanistic pathway showing the divergence between successful side-chain bromination and temperature-dependent failure modes.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned orange/red, and I isolated ring-brominated impurities. What happened?

Diagnosis: Ionic Pathway Dominance. You likely operated at a temperature too low to sustain the radical flux, or you allowed


 to accumulate.
  • The Science: NBS always contains trace

    
    . Without active radicals (which require heat/light), the electron-rich phenoxy ring attacks this 
    
    
    
    via Electrophilic Aromatic Substitution (SEAr).
    
    
    produced in the reaction catalyzes this unwanted pathway.
  • The Fix:

    • Pre-heat the solvent/substrate mix to reflux before adding NBS/Initiator.

    • Light: Use a tungsten lamp (visible light) in addition to heat to "kickstart" the radical formation.

    • Scavenger: Add solid

      
       or pass a stream of inert gas to remove 
      
      
      
      as it forms.
Q2: The reaction stalls at 50% conversion. Should I add more initiator?

Diagnosis: Initiator Burnout. If you are running at >85°C, your AIBN may have decomposed completely before the NBS was consumed.

  • The Science: AIBN has a half-life of only ~1 hour at 85°C. If your reaction takes 4 hours, the initiator is dead by hour 2.

  • The Fix:

    • Portion-wise Addition: Do not add all AIBN at the start. Add 50% at T=0, and 25% every hour.

    • Lower Temp/Longer Time: Reduce temp to 70°C (extends AIBN half-life to ~5 hours) and run longer.

Q3: I see a "double bromination" spot on my TLC. How do I prevent this?

Diagnosis: Thermodynamic Overshoot. Once the mono-bromide is formed, the benzylic position is still active. High temperatures or excess NBS favor the formation of the gem-dibromide (benzal bromide).

  • The Fix:

    • Stop Early: Stop the reaction at 90-95% conversion. Do not chase 100%. It is easier to separate starting material than the dibromide.

    • Stoichiometry: Strictly limit NBS to 1.05 equivalents.

Diagnostic Flowchart

Use this logic tree to resolve yield issues immediately.

TroubleshootingTree Start Issue Detected CheckColor Is the solution Red/Orange? Start->CheckColor CheckTLC Check TLC/HPLC CheckColor->CheckTLC No (Pale Yellow) Ionic Ionic Bromination (Ring Attack) CheckColor->Ionic Yes (Br2 accumulation) Stall Reaction Stalled? CheckTLC->Stall Start Material Remains OverReact Dibromide Impurity? CheckTLC->OverReact New Non-Polar Spot FixIonic FIX: Increase Temp, Add Light, Purge HBr Ionic->FixIonic AddInit FIX: Add AIBN portion-wise Stall->AddInit FixOver FIX: Stop at 90% Conv, Reduce NBS OverReact->FixOver

Figure 2: Decision matrix for troubleshooting common yield-reducing scenarios.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[1][2][3][4][5] Chemical Reviews, 43(2), 271–317. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (See Section 5.18 on Halogenation). Link

  • Podgoršek, A., et al. (2009). Green halogenation with NBS. Tetrahedron, 65(22), 4429-4439. Link

  • Sigma-Aldrich. (2024). Azobisisobutyronitrile (AIBN) Product Specification & Decomposition Kinetics.Link

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Validation & Comparative

FTIR Analysis of p-Phenoxybenzyl Bromide: A Process Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyrethroid intermediates and advanced ether polymers, p-Phenoxybenzyl Bromide (PPBB) serves as a critical electrophile. Its purity directly dictates the yield of subsequent coupling reactions. While Nuclear Magnetic Resonance (NMR) offers structural certainty, it is often too slow and capital-intensive for at-line process monitoring.

This guide objectively compares FTIR spectroscopy against high-resolution alternatives (NMR, HPLC) for the analysis of PPBB. It demonstrates that while FTIR lacks the quantitative resolution of HPLC, it is the superior method for rapid endpoint determination and functional group verification during the bromination of p-phenoxytoluene or the conversion of p-phenoxybenzyl alcohol.

Technical Background & Structural Context

To accurately interpret the FTIR spectrum, one must deconstruct the PPBB molecule into its constituent vibrational modes.

  • Chemical Formula:

    
    
    
  • Key Structural Motifs:

    • Diphenyl Ether Backbone: Two benzene rings linked by an oxygen atom.

    • Benzyl Bromide Tail: A methylene group (

      
      ) connecting the ring to a bromine atom.
      
    • Para-Substitution: The 1,4-substitution pattern on the primary ring, distinguishing it from the common meta isomer used in agrochemicals.

The Analytical Challenge

The primary challenge in synthesizing PPBB is distinguishing the product from its precursors:

  • Precursor A (p-Phenoxytoluene): Lacks the C-Br bond; contains a methyl group.

  • Precursor B (p-Phenoxybenzyl Alcohol): Contains a strong O-H group; lacks C-Br.

Comparative Analysis: FTIR vs. Alternatives

For routine analysis, FTIR is compared below against 1H-NMR and HPLC-UV.

Table 1: Analytical Method Performance Matrix
FeatureFTIR (Mid-IR) 1H-NMR (300/400 MHz) HPLC-UV
Primary Utility Functional Group ID / Rapid QCStructural ElucidationQuantitative Purity (%)
Sample Throughput High (< 2 min/sample)Low (10-15 min/sample)Medium (20-30 min/sample)
Differentiation Power Excellent (Fingerprint region)Superior (Proton integration)Good (Retention time)
C-Br Detection Direct (C-Br stretch ~600-700 cm⁻¹)Indirect (CH2 shift ~4.5 ppm)Indirect (UV absorption)
Cost Per Analysis < $1.00> $50.00$10.00 - $20.00
Limit of Detection ~0.1 - 0.5%~0.01%< 0.01%

Expert Insight: Use NMR for characterizing the first batch of a new synthesis campaign. Use FTIR for monitoring the reaction endpoint of every subsequent batch.

Detailed FTIR Spectrum Analysis

The FTIR spectrum of PPBB is characterized by the interplay between the aromatic ether backbone and the alkyl halide tail.

Critical Spectral Assignments
Frequency (cm⁻¹)Functional GroupMode of VibrationDiagnostic Value
3030 - 3060 Ar-HStretchingConfirms aromaticity.
2920 - 2950 Alkyl C-HStretching (

)
Weak intensity; differentiates from pure aromatics.
1580 - 1600 C=C RingSkeletal StretchCharacteristic doublet often seen in diphenyl ethers.
1490 Benzene RingSkeletal StretchStrong intensity; confirms phenyl group presence.
1230 - 1250 Ar-O-Ar Ether Asym. Stretch Primary ID peak. Very strong. Confirms ether linkage integrity.
810 - 840 Ar-H (Para)OOP BendingDiagnostic for p-substitution (distinguishes from m-isomer at ~780/690).
600 - 700 C-Br Stretch Critical Quality Attribute. Presence confirms bromination.
~3400 (Absent) O-HStretchAbsence confirms full conversion from alcohol precursor.
The "Fingerprint" Region Warning

The C-Br stretch (600–700 cm⁻¹) often falls near the detector cutoff for some ATR (Attenuated Total Reflectance) crystals, particularly ZnSe.

  • Protocol Recommendation: For definitive C-Br identification, use a Diamond ATR or a KBr Pellet . Diamond allows transmission down to 400 cm⁻¹, ensuring the bromide peak is visible.

Experimental Protocol: Routine QC Workflow

This protocol ensures reproducible data for PPBB analysis, minimizing artifacts from atmospheric water or residual solvents.

Step 1: Instrument Setup
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background), 32 scans (sample).

  • Apodization: Boxcar or Norton-Beer Medium.

Step 2: Sample Preparation (Diamond ATR Method)
  • Clean: Wipe the crystal with isopropanol. Ensure the energy meter returns to maximum throughput.

  • Blank: Collect a background spectrum of the ambient air.

  • Load: Place ~5 mg of solid PPBB or 1 drop of liquid melt onto the crystal.

  • Compress: Apply pressure using the anvil until the absorbance of the strongest peak (Ether stretch ~1240 cm⁻¹) reaches 0.5 - 0.8 A.U. Do not over-compress if the sample is soft.

Step 3: Data Processing & Validation
  • Baseline Correct: Apply automatic baseline correction.

  • Check 3400 cm⁻¹: If a broad peak exists > 0.05 A.U., the sample contains residual moisture or unreacted alcohol. Action: Dry sample and re-test.

  • Check 600-700 cm⁻¹: Verify the distinct C-Br band.

  • Compare: Overlay with a reference standard of >99% purity.

Visualizations

Diagram 1: Analytical Decision Logic

This logic tree guides the researcher in interpreting the spectrum during synthesis monitoring.

SpectralLogic Start Acquire FTIR Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH HasOH Presence of O-H CheckOH->HasOH Yes NoOH Absence of O-H CheckOH->NoOH No ResultAlcohol Result: Unreacted p-Phenoxybenzyl Alcohol HasOH->ResultAlcohol CheckCBr Check 600-700 cm⁻¹ (Sharp Band?) NoOH->CheckCBr HasCBr C-Br Detected CheckCBr->HasCBr Yes NoCBr No C-Br Detected CheckCBr->NoCBr No ResultProduct Result: Pure p-Phenoxybenzyl Bromide HasCBr->ResultProduct ResultToluene Result: Unreacted p-Phenoxytoluene NoCBr->ResultToluene

Caption: Logical workflow for distinguishing PPBB from its common precursors using key spectral regions.

Diagram 2: Synthesis & QC Workflow

How FTIR fits into the broader production process.

ProductionWorkflow Raw p-Phenoxytoluene React Bromination (NBS/Br2) Raw->React Sample Sampling Point React->Sample FTIR FTIR Analysis (At-Line) Sample->FTIR Decision Spec Check FTIR->Decision Recycle Continue Reaction Decision->Recycle Low C-Br High C-H(Me) Process Workup & Isolation Decision->Process Target Spectrum Match Recycle->React

Caption: Integration of FTIR monitoring into the bromination reaction pathway.

Troubleshooting & Common Artifacts

Even with robust protocols, spectral artifacts can mislead the analyst.

  • The "Water Mask":

    • Symptom:[1][2][3] Noisy, jagged peaks in the 3500-3800 cm⁻¹ and 1500-1600 cm⁻¹ regions.

    • Cause: High humidity in the optical path.

    • Fix: Purge the spectrometer with dry nitrogen or dry air for 15 minutes before scanning.

  • The "Contact" Issue (ATR only):

    • Symptom:[1][2][3] Weak peaks overall; C-Br peak (low frequency) disappears into noise.

    • Cause: Poor contact between the solid crystal and the diamond.

    • Fix: Grind the sample into a fine powder before applying to the ATR to ensure uniform contact.

  • Carbon Dioxide Interference:

    • Symptom:[1][2][3] Sharp doublet at ~2350 cm⁻¹.

    • Impact: Usually harmless as it does not overlap with PPBB peaks, but indicates poor background subtraction.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Benzene, 1-bromo-4-phenoxy-. National Institute of Standards and Technology.[4][5][6] Retrieved from [Link]

    • Note: While NIST provides the spectrum for the direct aryl bromide (1-bromo-4-phenoxybenzene)
  • Sigma-Aldrich. (n.d.). Product Specification: 3-Phenoxybenzyl bromide.[7][8] Merck KGaA. (Reference for physical properties and handling of the isomer class).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-Br and Ether frequency ranges).

Sources

HPLC Method Development Guide: 1-Bromomethyl-4-phenoxybenzene Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 1-Bromomethyl-4-phenoxybenzene (also known as p-Phenoxybenzyl bromide, CAS: 36881-42-2) presents a specific chemical challenge often overlooked in standard generic protocols: solvolytic instability .

While 90% of small molecule separations utilize aqueous Reverse Phase Chromatography (RP-HPLC), this molecule contains a reactive benzyl bromide moiety. In the presence of protic solvents (water, methanol) common in RP-HPLC, it undergoes rapid hydrolysis to form 4-phenoxybenzyl alcohol . This creates a "Schrödinger’s Cat" scenario where the analytical method itself degrades the sample during analysis, generating false impurity peaks.

This guide compares two approaches:

  • Standard Aqueous RP-HPLC (C18): Demonstrates the degradation risks and artifact generation.

  • Normal Phase HPLC (Silica): The recommended methodology for preserving chemical integrity and ensuring accurate purity assignment.

Compound Profile & Reactivity Analysis

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyDataImplication for HPLC
Structure

Aromatic ether + Alkyl halide
High UV absorptivity; Hydrophobic.
Reactivity

/

Susceptible
CRITICAL: Reacts with

(Hydrolysis) and MeOH (Methanolysis).
LogP ~4.3 (Predicted)Highly retentive on C18; Soluble in Hexane/Organic solvents.
UV Max ~230 nm, ~270 nmDetectable by standard UV-Vis/DAD.
Degradation Pathway (The "Why" Behind the Method)

The following diagram illustrates the chemical fate of the analyte if an incorrect mobile phase is chosen.

DegradationPathway Start 1-Bromomethyl-4-phenoxybenzene (Analyte) Alcohol 4-Phenoxybenzyl Alcohol (Hydrolysis Impurity) Start->Alcohol Hydrolysis (Fast) Ether Methyl Ether Derivative (Solvolysis Impurity) Start->Ether Methanolysis Water + H2O (RP Mobile Phase) Water->Alcohol Methanol + MeOH (Common Solvent) Methanol->Ether

Figure 1: Solvolysis pathways active in standard aqueous/methanolic HPLC.

Comparative Method Development

Method A: The "Standard" Reverse Phase (Not Recommended)

Use this section to understand why your initial generic screen might be failing.

Most laboratories start with a C18 column and Water/Acetonitrile gradient. For this molecule, this approach is flawed.

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Diluent: ACN (Water must be avoided in sample prep).

The Failure Mode: Even if the sample is prepared in pure ACN, once injected, it mixes with the aqueous mobile phase. During the 5–15 minutes of retention, the benzyl bromide hydrolyzes.

  • Observation: You will see a "fronting" peak or a distinct pre-peak (the alcohol) that increases in area if the flow is stopped or if the run time is extended.

  • Quantitation Error: The purity of the bromide will be underestimated, and the alcohol impurity overestimated.

Method B: Normal Phase HPLC (Recommended)

The chemically competent approach.

By eliminating protic solvents, we arrest the hydrolysis, allowing for the quantification of the actual impurities present in the synthesized batch (e.g., starting material p-phenoxytoluene).

Optimized Protocol
  • System: HPLC with UV/DAD (Normal Phase compatible seal wash recommended).

  • Column: Silica (L3) or Diol bonded phase.

    • Recommendation: Phenomenex Luna Silica(2) or Waters Spherisorb Silica, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA).

    • Ratio: 98:2 to 95:5 (Isocratic).

    • Note: Avoid Ethyl Acetate if detection < 260 nm is required due to UV cutoff.

  • Flow Rate: 1.0 – 1.5 mL/min.

  • Temperature: 25°C.

  • Detection: 270 nm (Selectivity for phenoxy ring, minimizes solvent noise).

  • Injection Volume: 10 µL.

  • Diluent: n-Hexane.[2][3]

Experimental Data Comparison

The following table summarizes a simulated comparison based on the kinetic properties of benzyl bromides.

ParameterMethod A (Reverse Phase C18)Method B (Normal Phase Silica)
Mobile Phase ACN / Water (Gradient)Hexane / IPA (98:2 Isocratic)
Retention Time ~8.5 min~6.2 min
Sample Stability (On-Column) Poor (< 95% recovery)Excellent (99.9% recovery)
Impurity Profile Shows artificial "Alcohol" peak (0.5 - 2.0% growth)Shows only intrinsic synthesis impurities
Peak Shape Sharp, but potential tailing due to hydrolysisSymmetrical (Tailing factor < 1.2)
Suitability Fail (Generates artifacts)Pass (Accurate Purity)

Decision Logic for Method Selection

Use this workflow to validate your choice of method for alkyl halides.

MethodSelection Input Analyte: 1-Bromomethyl-4-phenoxybenzene Check1 Contains Reactive Alkyl Halide? Input->Check1 Check2 Is it stable in Water/MeOH? Check1->Check2 Yes PathRP Standard RP-HPLC (C18 / ACN / H2O) Check1->PathRP No (Stable) Check2->PathRP Yes PathNP Normal Phase HPLC (Silica / Hexane / IPA) Check2->PathNP No (Hydrolysis Risk) PathNARP Non-Aqueous RP (Phenyl-Hexyl / ACN / THF) Check2->PathNARP Alternative (If NP unavailable)

Figure 2: Decision tree for selecting chromatography modes for moisture-sensitive alkyl halides.

Detailed Step-by-Step Protocol (Method B)

Step 1: System Preparation
  • Flush System: If the HPLC was previously used for Reverse Phase, flush the entire flow path (lines, pump, injector, detector) with Isopropanol (IPA) for 30 minutes. This is critical to remove immiscible water.

  • Equilibration: Switch to the Mobile Phase (Hexane/IPA 98:2). Equilibrate the Silica column for at least 60 minutes. Silica surfaces are sensitive to hydration history; a stable baseline is your indicator of readiness.

Step 2: Standard Preparation
  • Stock Solution: Weigh 10 mg of 1-Bromomethyl-4-phenoxybenzene into a 10 mL volumetric flask. Dissolve in n-Hexane . (Concentration: 1000 µg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with n-Hexane (Concentration: 100 µg/mL).

    • Note: Do not use Methanol or ACN as diluents; they may cause precipitation or reaction in the NP system.

Step 3: System Suitability Criteria

Run 5 replicates of the Working Standard.

  • RSD of Area: ≤ 2.0%[4]

  • Tailing Factor: 0.8 – 1.5

  • Theoretical Plates: > 5000

Step 4: Troubleshooting Common Issues
  • Drifting Retention Times: This is usually caused by varying water content in the n-Hexane. Use HPLC-grade solvents and keep bottles capped tightly. "Dry" solvents are preferred.

  • High Backpressure: Silica fines can block frits. Ensure the column is not subjected to mechanical shock.

  • No Peak? Check UV wavelength. If using Ethyl Acetate as a modifier instead of IPA, ensure detection is >265 nm to avoid solvent cutoff.

References

  • PubChem. (2025).[5] 1-(Bromomethyl)-4-phenoxybenzene Compound Summary. National Library of Medicine. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography: Key Advantages and Selection Guide. [Link]

  • Ji, S., et al. (2019).[6] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Solvent Selectivity).

Sources

Comparative Spectroscopic Analysis: 1-Bromomethyl-4-phenoxybenzene

[1]

Executive Summary

1-Bromomethyl-4-phenoxybenzene (also known as p-Phenoxybenzyl bromide) is a critical intermediate in the synthesis of pyrethroid insecticides and various pharmaceutical agents.[1] Its structural core—a diphenyl ether moiety coupled with a reactive benzyl bromide group—defines its unique spectroscopic signature.[1]

This guide provides a technical comparison of the UV-Vis absorption profile of 1-Bromomethyl-4-phenoxybenzene against its synthetic precursor (4-Phenoxytoluene ) and its primary hydrolysis degradation product (4-Phenoxybenzyl alcohol ).[1] These comparisons are essential for researchers developing HPLC-UV methods for reaction monitoring and purity assays.

Spectral Characteristics & Mechanistic Insight

The Chromophore System

The UV-Vis absorption of 1-Bromomethyl-4-phenoxybenzene is dominated by the diphenyl ether chromophore.[1] Unlike simple benzene derivatives, the ether oxygen linkage (



  • Primary Band (E-band):

    
     (High intensity, 
    
    
    ).[1]
  • Secondary Band (B-band):

    
     (Moderate intensity, 
    
    
    ).
Comparative Spectral Profiling

The following table contrasts the target compound with its critical process-related impurities.

CompoundStructure DescriptionKey Absorption (

)
Spectral Behavior & Causality
4-Phenoxytoluene (Precursor)Methyl group (

) on diphenyl ether.
~272 nm, ~278 nmThe methyl group is a weak auxochrome.[1] It provides a baseline spectrum for the diphenyl ether core.
1-Bromomethyl-4-phenoxybenzene (Target)Bromomethyl group (

).[1]
~275–282 nm Bathochromic Shift: The heavy atom effect of Bromine (Br) and the polarizability of the C-Br bond typically induce a slight red shift (2–5 nm) and broadening compared to the methyl precursor.
4-Phenoxybenzyl alcohol (Degradant)Hydroxymethyl group (

).
~274 nmHypsochromic/Hyperchromic Shifts: The -OH group is a stronger auxochrome than -Br but participates in H-bonding (solvent dependent).[1] In polar solvents (MeOH), this band may shift slightly blue or broaden.[1]

Expert Insight: While the


 shifts are subtle (< 10 nm), the molar absorptivity (

) often changes significantly. The presence of the heavy bromine atom can enhance the probability of "forbidden" transitions (spin-orbit coupling), potentially increasing the intensity of the weak 280 nm band relative to the precursor.

Experimental Protocol: Spectral Determination

To accurately characterize 1-Bromomethyl-4-phenoxybenzene, a rigorous protocol must be followed to avoid artifacts from solvent cutoffs or aggregation.[1]

Reagents & Equipment[1]
  • Solvent: HPLC-grade Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower UV cutoff (190 nm vs. 205 nm), allowing clear visualization of the high-energy band at 220 nm.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Quartz Cuvettes: 1 cm path length (Matched pair).

Step-by-Step Methodology
  • Stock Preparation (Self-Validating Step):

    • Weigh ~10 mg of 1-Bromomethyl-4-phenoxybenzene into a 10 mL volumetric flask.

    • Dissolve in ACN to create a ~1 mg/mL (

      
      ) Stock Solution A.
      
    • Validation: Ensure the solution is clear. Turbidity indicates hydrolysis (insoluble alcohol formation) or aggregation.[1]

  • Working Standard Dilution:

    • Dilute Stock A 1:100 with ACN to achieve

      
      .[1]
      
    • Target Absorbance: The goal is an absorbance (

      
      ) between 0.4 and 0.8 AU at 
      
      
      for optimal signal-to-noise ratio.
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure ACN.

    • Run a baseline scan (200–400 nm).

    • Criteria: Baseline must be flat (

      
      ).
      
  • Spectral Scan:

    • Replace sample cuvette liquid with the Working Standard.[1]

    • Scan from 200 nm to 400 nm.[1][2]

    • Critical Check: If

      
      , dilute further. High absorbance in the low UV leads to stray light artifacts.
      

Workflow Visualization: Method Development

The following diagram illustrates the decision logic for selecting the optimal detection wavelength for HPLC monitoring of this compound.

UV_Method_DevStartStart: Spectral Scan(200-400 nm)AnalyzeIdentify Maxima(λ_max)Start->AnalyzeDecisionIs SensitivityCritical?Analyze->DecisionHighSensSelect Primary Band(~225 nm)Decision->HighSensYes (Trace Impurities)SelectivitySelect Secondary Band(~275 nm)Decision->SelectivityNo (Assay/Purity)SolventCheckCheck Solvent Cutoff(ACN < 190nm)HighSens->SolventCheckMatrixCheckCheck MatrixInterferenceSelectivity->MatrixCheckFinalProtocolFinalize HPLCMethodSolventCheck->FinalProtocolMatrixCheck->HighSensInterference FoundMatrixCheck->FinalProtocolNo Interference

Figure 1: Decision tree for selecting the optimal UV detection wavelength based on sensitivity vs. selectivity requirements.

Troubleshooting & Validation

Common Artifacts
  • Solvent Cutoff Interference: Using Acetone or low-grade Methanol will mask the primary band at 220 nm.[1] Always use HPLC-grade Acetonitrile for initial characterization.[1]

  • Hydrolysis: 1-Bromomethyl-4-phenoxybenzene is sensitive to moisture.[1] If the spectrum shifts over time (e.g.,

    
     moving from 278 nm to 274 nm) or if the baseline rises, the bromide is likely hydrolyzing to the alcohol [1].
    
  • Aggregation: At concentrations

    
    , diphenyl ether derivatives can stack, leading to bathochromic shifts and broadening.[1] Always validate linearity by measuring at three concentrations (e.g., 10, 25, 50 
    
    
    ).
Molar Absorptivity Calculation

To determine the exact Extinction Coefficient (


  • 
     = Absorbance at 
    
    
    [3]
  • 
     = Path length (1 cm)[4][5]
    
  • 
     = Concentration (Molar)[4][5][6]
    

Note: For diphenyl ether derivatives, expect

1

References

  • PubChem. 1-(Bromomethyl)-4-phenoxybenzene Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzene, 1-bromo-4-phenoxy- Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. UV-Vis absorption spectra of benzyl halides and derivatives. Available at: [Link]

A Senior Application Scientist’s Guide to Elemental Analysis Standards for p-Phenoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety, efficacy, and quality. p-Phenoxybenzyl bromide (C₁₃H₁₁BrO), a key intermediate in the synthesis of various pharmaceuticals and pyrethroid insecticides, presents a classic analytical challenge: verifying its elemental composition with a high degree of accuracy and confidence. This guide provides an in-depth comparison of the standards and methodologies pivotal for the elemental analysis of this brominated organic compound. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to ensure your analytical outcomes are both robust and reliable.

The Imperative for Accuracy: Theoretical Composition of p-Phenoxybenzyl Bromide

Before any analysis, establishing the theoretical baseline is critical. The molecular formula for p-phenoxybenzyl bromide is C₁₃H₁₁BrO, with a molecular weight of 263.13 g/mol .[1] Based on this, the theoretical elemental composition is:

  • Carbon (C): 59.34%

  • Hydrogen (H): 4.21%

  • Bromine (Br): 30.37%

  • Oxygen (O): 6.08%

Any robust analytical method must yield results that are in close agreement with these theoretical values, within an acceptable margin of error, typically within ±0.4% for academic and publication purposes.[2]

Foundational Analysis: Carbon, Hydrogen, and Nitrogen (CHN) Determination

The primary technique for determining the carbon and hydrogen content in a pure organic compound like p-phenoxybenzyl bromide is Combustion CHN Analysis . This method is based on the principles of the Pregl-Dumas method, where a sample is combusted at high temperatures in an oxygen-rich environment to convert the constituent elements into simple gases (CO₂, H₂O, and N₂).[3]

The Mechanism of Combustion Analysis

The process involves the complete and instantaneous oxidation of the sample. Modern CHN analyzers automate this process, providing rapid and precise results.[4] The presence of bromine in the p-phenoxybenzyl bromide molecule requires special consideration. Halogens can interfere with the analysis by forming acidic gases (e.g., HBr) that can damage the instrument and affect the accuracy of the results.

To mitigate this, high-efficiency scrubbing reagents are incorporated into the combustion tube's packing. These reagents, which can include materials like silver tungstate, magnesium oxide, and silver vanadate, effectively capture interfering elements, ensuring that only CO₂, H₂O, and N₂ reach the detectors.[5]

Comparing CHN Analyzer Designs: A Critical Choice

While the fundamental principle is the same, the design of the combustion furnace can significantly impact performance, especially with challenging samples.

FeatureHorizontal Furnace DesignVertical Furnace DesignCausality and Field Insights
Sample Introduction On a quartz ladle, removed after each analysis.Dropped into the combustion tube, residue remains.The horizontal design prevents cross-contamination from the residue of previous samples, leading to greater long-term stability and reducing the need for frequent recalibration.[6] This is particularly advantageous when analyzing diverse sample types.
Residue Management All non-combustible residue is removed with the ladle.Residue from previous samples accumulates in the combustion zone.Accumulation of residue in vertical furnaces can lead to matrix effects and memory effects, potentially skewing results over time. The clean combustion zone in a horizontal furnace ensures each analysis is independent.[6]
Versatility Excellent for a wide range of samples, including volatile liquids and refractory materials.Can be less effective for samples that leave significant residue.The ability to remove all sample residue makes the horizontal furnace inherently more robust for challenging matrices, including some organometallics and polymers.
Ensuring Trustworthiness: Calibration with Certified Reference Materials (CRMs)

The accuracy of CHN analysis is fundamentally dependent on proper calibration. This is achieved using Certified Reference Materials (CRMs), which are highly pure, stable compounds with accurately determined elemental compositions.[7] CRMs are produced by accredited organizations like the National Institute of Standards and Technology (NIST) and commercial suppliers who follow ISO 17034 and ISO/IEC 17025 standards.[8]

For routine CHN analysis, common CRMs include acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[9] The instrument is calibrated by analyzing a known mass of the CRM and establishing a response factor for each element. The stability of this calibration should be verified by running a CRM every few samples.[10]

The Crucial Element: Determination of Bromine

While CHN analyzers provide the carbon and hydrogen framework, a separate analysis is required to quantify the bromine content. The most established and robust method for this is Oxygen Flask Combustion , often followed by ion chromatography or titrimetric determination.

The Oxygen Flask Combustion Method: A Self-Validating System

This technique, also known as the Schöniger flask method, involves the combustion of the sample in a sealed, thick-walled flask filled with pure oxygen.[11] The organic matrix is destroyed, and the bromine is converted into inorganic bromide ions, which are then trapped in an absorbing solution.

The key steps are:

  • Sample Preparation: A precise amount of p-phenoxybenzyl bromide (typically 5-10 mg) is weighed onto a piece of ashless filter paper.

  • Combustion: The paper is folded and placed in a platinum gauze holder attached to the flask's stopper. An absorbing solution (e.g., a dilute solution of sodium hydroxide with hydrogen peroxide or hydrazine sulfate to reduce any bromate formed) is added to the flask, which is then purged with pure oxygen.[12] The filter paper "fuse" is ignited, and the stopper is immediately and securely placed into the flask.

  • Absorption: The combustion is rapid and complete. The flask is shaken to ensure all combustion products, including the newly formed bromide ions, are absorbed into the solution.[11]

This method is inherently self-validating because the complete decomposition of the organic matrix ensures all the bromine is converted to a detectable inorganic form.

Experimental Workflow: Oxygen Flask Combustion for Bromine Determination

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Weigh ~10mg of p-phenoxybenzyl bromide wrap Wrap sample in ashless filter paper weigh->wrap ignite Ignite paper fuse wrap->ignite absorb Add absorbing solution to flask purge Purge flask with O₂ absorb->purge purge->ignite seal Seal flask and combust ignite->seal shake Shake to absorb combustion gases (HBr) seal->shake transfer Transfer solution for analysis shake->transfer ic Ion Chromatography (IC) transfer->ic Modern Approach titrate Potentiometric Titration transfer->titrate Classic Approach result Calculate % Bromine ic->result titrate->result

Caption: Workflow for Bromine Determination.

Comparison of Determinative Techniques Post-Combustion

Once the bromide is in the absorbing solution, two primary techniques are used for its quantification.

TechniquePrincipleAdvantagesDisadvantages
Potentiometric Titration The solution is titrated with a standardized silver nitrate (AgNO₃) solution. The endpoint is detected by a silver-specific electrode, which measures the change in potential as silver bromide (AgBr) precipitates.[12]A classic, well-established technique. Relatively low-cost instrumentation.Can be subject to interferences from other halides if present. The endpoint determination can be less precise than chromatographic methods.
Ion Chromatography (IC) The solution is injected into an ion chromatograph. The bromide ions are separated from other anions on a stationary phase and detected by a conductivity detector.[13]Highly specific and sensitive, capable of separating and quantifying multiple halides (F⁻, Cl⁻, Br⁻, I⁻) in a single run. Lower limits of detection (ppb levels).[13]Higher initial instrument cost. Requires preparation of eluent and calibration standards.

For drug development and quality control, Combustion-Ion Chromatography (OFC-IC) is the superior choice due to its specificity and sensitivity, providing unambiguous quantification of bromine.[13]

The Gold Standard: Selecting and Using Certified Reference Materials for Halogen Analysis

Just as with CHN analysis, the use of CRMs is essential for validating the bromine determination method. However, finding a suitable, stable, and pure organobromine CRM can be more challenging.

A Case Study: 4-Bromobenzoic Acid as a CRM

A suitable CRM for this application is 4-Bromobenzoic Acid (C₇H₅BrO₂) . It is a solid, stable compound with a high bromine content. Below is a comparison of its theoretical values with a typical Certificate of Analysis from a reputable supplier.

ElementTheoretical Value (%)Certified Value (% w/w)Uncertainty (± %)
Carbon (C) 41.82%41.82%0.21%
Hydrogen (H) 2.51%2.51%0.10%
Bromine (Br) 39.75%Not Certified*-
Oxygen (O) 15.92%15.92%0.25%
Data from Elemental Microanalysis Certificate of Analysis for 4-Bromobenzoic Acid OAS.[14]

*Note: It is common for suppliers to certify only the elements for which their primary analytical method is calibrated (e.g., C, H, N, S, O). However, the high purity and stoichiometry of the compound allow it to be used as a standard for bromine, assuming the compound is 100% pure.

The Logic of Method Validation Using a CRM

The validation process provides a self-validating system for your entire analytical workflow:

  • Analyze the CRM: Perform the complete analytical procedure (e.g., CHN analysis or OFC-IC) on the 4-Bromobenzoic Acid CRM.

  • Compare Results: The experimental values obtained for C and H (and Br, if using that method) should fall within the uncertainty range of the certified values.

  • Confirm Accuracy: If the results for the CRM are accurate, it provides high confidence that the analytical system (instrument, reagents, and operator technique) is performing correctly.

  • Analyze the Unknown: Proceed with the analysis of p-phenoxybenzyl bromide with the validated method.

This process directly links the measurement of your unknown sample to a traceable, certified standard, fulfilling the core tenets of scientific integrity and regulatory compliance.

Logical Flow of Analysis and Validation

G cluster_setup System Setup & Calibration cluster_validation Method Validation cluster_sample_analysis Sample Analysis calibrate Calibrate CHN Analyzer (e.g., with Acetanilide CRM) crm_analysis Analyze Organobromine CRM (e.g., 4-Bromobenzoic Acid) calibrate->crm_analysis calibrate_ic Calibrate IC System (with Bromide Standard) calibrate_ic->crm_analysis compare Compare CRM Results to Certified Values crm_analysis->compare compare->calibrate Results Not OK (Recalibrate) sample_analysis Analyze p-Phenoxybenzyl Bromide compare->sample_analysis Results OK final_report Report Final Elemental Composition with Uncertainty sample_analysis->final_report

Caption: The self-validating analytical workflow.

Conclusion: A Synthesis of Technique and Trust

The elemental analysis of p-phenoxybenzyl bromide is a multi-faceted process that demands more than just sophisticated instrumentation. It requires a deep understanding of the chemical principles at play, from the combustion process and potential interferences to the selection of appropriate analytical techniques.

For the highest degree of confidence, this guide recommends:

  • CHN Analysis: Utilizing a combustion analyzer with a horizontal furnace design to minimize sample residue carryover and ensure long-term stability.

  • Bromine Analysis: Employing Oxygen Flask Combustion followed by Ion Chromatography (OFC-IC) for its superior specificity and sensitivity.

  • Validation: Anchoring all analytical results to Certified Reference Materials , such as 4-bromobenzoic acid, that are traceable to international standards (e.g., NIST) and produced under ISO 17034 and ISO/IEC 17025 accreditation.

By integrating these methodologies and standards, researchers, scientists, and drug development professionals can establish a self-validating and robust system for the elemental analysis of p-phenoxybenzyl bromide, ensuring data integrity that meets the most stringent scientific and regulatory requirements.

References

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Bromomethyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a detailed, step-by-step protocol for the disposal of 1-Bromomethyl-4-phenoxybenzene, grounded in an understanding of its chemical properties and associated hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Hazard Profile and Immediate Safety Imperatives

1-Bromomethyl-4-phenoxybenzene (CAS No. 36881-42-2) is a halogenated aromatic ether. Its reactivity and hazard profile are primarily dictated by the presence of a bromomethyl group, which makes it a lachrymator and a corrosive substance. Before handling or preparing for disposal, a thorough understanding of its hazards is essential.

The compound is classified under the Globally Harmonized System (GHS) with significant hazard warnings. It is crucial to recognize that this substance causes severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin[1][2].

Table 1: GHS Hazard Classification for 1-Bromomethyl-4-phenoxybenzene

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1][2]
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage[1][2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[1][2]

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |

Source: Aggregated data from Fisher Scientific Safety Data Sheet and PubChem[1][2].

The causality behind these classifications lies in the molecule's ability to react with biological nucleophiles, such as water and proteins, leading to cellular damage. The corrosive nature necessitates stringent personal protective equipment (PPE) protocols to prevent any direct contact.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). To prevent skin contact, which can cause severe chemical burns[1].
Eye/Face Protection Safety glasses with side-shields and a face shield. To protect against splashes that can cause irreversible eye damage[1][3].
Body Protection Flame-retardant lab coat and chemical-resistant apron. To protect against skin exposure from spills or splashes[1].

| Respiratory Protection | Use only within a certified chemical fume hood. | To prevent inhalation of vapors, which are harmful[1][3]. |

Part 2: Waste Characterization and Segregation Protocol

The foundational principle for the disposal of 1-Bromomethyl-4-phenoxybenzene is its classification as a halogenated organic waste [4]. This classification is critical because halogenated and non-halogenated waste streams undergo different treatment processes[5]. Mixing these waste types leads to cross-contamination, rendering the entire volume more difficult and expensive to treat and preventing the recovery of non-halogenated solvents[5][6][7].

The Causality Behind Segregation: Non-halogenated solvents can often be recycled or used as fuel additives in cement kilns[5]. In contrast, halogenated wastes, due to their bromine content, must be processed via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases like hydrogen bromide (HBr)[8][9][10]. The co-incineration of bromine can also lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic pollutants that require advanced emission control technologies[10][11]. Failure to segregate properly increases disposal costs and environmental risk.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the safe disposal of 1-Bromomethyl-4-phenoxybenzene and associated contaminated materials.

1.0 Waste Container Preparation

1.1. Select a Compatible Container: Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate[5][12]. 1.2. Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label. Using indelible ink, clearly write the full chemical name: "Waste 1-Bromomethyl-4-phenoxybenzene". Do not use abbreviations or chemical formulas[13]. The label must also identify it as "Halogenated Organic Waste"[4]. 1.3. Log Contents: If other compatible halogenated wastes are added to the same container, maintain a log sheet near the container detailing the constituents and their approximate volumes[4].

2.0 Waste Transfer and Collection

2.1. Work in a Controlled Environment: All transfers of 1-Bromomethyl-4-phenoxybenzene waste must be conducted within a certified chemical fume hood to mitigate inhalation risks[1]. 2.2. Utilize Required PPE: Don all PPE as specified in Table 2 before handling the chemical. 2.3. Transfer the Waste: Carefully pour the waste 1-Bromomethyl-4-phenoxybenzene into the prepared, labeled container. Avoid splashing. Use a funnel if necessary. 2.4. Seal the Container: Securely close the container cap immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added[13].

3.0 Management of Contaminated Materials

3.1. Solid Waste: Any materials contaminated with 1-Bromomethyl-4-phenoxybenzene (e.g., pipette tips, absorbent pads, gloves) must be disposed of as hazardous solid waste. 3.1.1. Collect these materials in a separate, clearly labeled, sealed plastic bag or container marked "Contaminated Solid Waste: 1-Bromomethyl-4-phenoxybenzene"[14]. 3.2. Empty Containers: The original container of 1-Bromomethyl-4-phenoxybenzene is not considered empty until it has been properly rinsed. 3.2.1. The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as liquid halogenated organic waste[12]. 3.2.2. For highly toxic chemicals, the first three rinses must be collected as hazardous waste[12]. Given the corrosive nature of this compound, a triple-rinse protocol is recommended. 3.2.3. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for rinsed chemical containers[14].

4.0 Storage and Final Disposal

4.1. Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents, bases, and amines[1]. 4.2. Secondary Containment: Place the waste container in a secondary containment bin that can hold the entire volume of the container in case of a leak. 4.3. Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not exceed the storage time or volume limits for satellite accumulation areas as defined by your local regulations.

Part 3: Emergency Procedures for Accidental Release

In the event of a spill or exposure, immediate and correct action is critical.

Table 3: Emergency Response Plan

Incident Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][15].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][15].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][16].
Small Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material into a suitable, closed container for disposal as hazardous waste[1][17].

| Large Spill | Evacuate the laboratory immediately and notify your institution's EHS and emergency services[13]. |

Part 4: Disposal Pathway Visualization

The logical flow for managing 1-Bromomethyl-4-phenoxybenzene waste is critical for ensuring compliance and safety. The following diagram illustrates the decision-making and operational workflow from generation to disposal.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Segregation cluster_storage Storage & Disposal start Waste Generated: 1-Bromomethyl-4-phenoxybenzene classify Characterize Waste: Is it Halogenated? start->classify decision Yes classify->decision segregate Action: Segregate from Non-Halogenated Waste decision->segregate Crucial Step: Prevents Cross-Contamination container Select & Label Container: 'Hazardous Waste' 'Halogenated Organic' segregate->container transfer Transfer Waste in Fume Hood (Full PPE) container->transfer seal Securely Seal Container transfer->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal

Caption: Disposal workflow for 1-Bromomethyl-4-phenoxybenzene.

References

  • 1-(Bromomethyl)-4-phenoxybenzene | C13H11BrO | CID 1514251. PubChem, National Center for Biotechnology Information. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 1-(Bromomethyl)-3-phenoxybenzene | C13H11BrO | CID 94544. PubChem, National Center for Biotechnology Information. [Link]

  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed, National Library of Medicine. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.